molecular formula C8H12N2 B3195674 5-Propylpyridin-2-amine CAS No. 92410-92-9

5-Propylpyridin-2-amine

Cat. No.: B3195674
CAS No.: 92410-92-9
M. Wt: 136.19 g/mol
InChI Key: JYJJVSILRLLKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propylpyridin-2-amine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Propylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Propylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-3-7-4-5-8(9)10-6-7/h4-6H,2-3H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJJVSILRLLKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313701
Record name 5-Propyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92410-92-9
Record name 5-Propyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92410-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Propyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 5-Propylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and experimental methodologies for characterizing this molecule. We will examine the intricate interplay of steric and electronic factors that govern the rotational isomerism of the propyl group and the overall molecular geometry. This guide presents detailed protocols for computational analysis using Density Functional Theory (DFT) and experimental validation through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The insights provided herein are crucial for understanding the structure-activity relationships of 5-Propylpyridin-2-amine and its derivatives in various scientific and pharmaceutical applications.

Introduction: The Significance of 5-Propylpyridin-2-amine

5-Propylpyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous feature in many biologically active compounds, and the nature and conformation of its substituents can profoundly influence molecular recognition, binding affinity, and pharmacokinetic properties. A thorough understanding of the three-dimensional structure and conformational dynamics of 5-Propylpyridin-2-amine is therefore a prerequisite for its rational design and application in drug discovery and development. This guide will provide the foundational knowledge and practical methodologies to achieve this understanding.

Molecular Structure and Key Geometric Parameters

The molecular structure of 5-Propylpyridin-2-amine is characterized by a pyridine ring substituted with an amino group at the 2-position and a propyl group at the 5-position. The pyridine ring is an aromatic heterocycle, and its electronic properties are influenced by the nitrogen atom and the attached substituents.

The Pyridine Core

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. The amino group at the 2-position is a strong electron-donating group, which can influence the electron density distribution within the ring through resonance and inductive effects.[1] This can, in turn, affect the bond lengths and angles of the pyridine core compared to unsubstituted pyridine.

The Propyl Substituent

The n-propyl group is a flexible alkyl chain with two key rotatable single bonds: C(5)-C(α) and C(α)-C(β). The rotation around these bonds gives rise to different conformational isomers, or conformers. The relative orientation of the propyl group with respect to the pyridine ring is a critical determinant of the molecule's overall shape and potential for intermolecular interactions.

Conformational Analysis: Unraveling the 3D Landscape

The conformational landscape of 5-Propylpyridin-2-amine is primarily defined by the rotation of the propyl group. The key dihedral angles to consider are:

  • τ1 (C4-C5-Cα-Cβ): Defines the orientation of the propyl chain's backbone relative to the pyridine ring.

  • τ2 (C5-Cα-Cβ-Cγ): Defines the orientation of the terminal methyl group.

The interplay of steric hindrance and electronic interactions will dictate the energetically preferred conformations.

Theoretical Prediction of Conformers

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the stable conformers and their relative energies.[2][3]

Based on studies of similar alkyl-substituted aromatic compounds, the propyl group is expected to adopt two primary low-energy conformations relative to the aromatic ring: the anti and gauche conformers.

  • Anti (trans) Conformer: The Cα-Cβ bond is oriented away from the pyridine ring, minimizing steric clash.

  • Gauche (skew) Conformer: The Cα-Cβ bond is rotated approximately 60° from the anti position.

The relative energies of these conformers will be influenced by the electronic nature of the pyridine ring and potential weak intramolecular interactions.

G cluster_anti Anti Conformer cluster_gauche Gauche Conformer a_ring Pyridine Ring a_Calpha a_ring->a_Calpha a_Cbeta a_Calpha->a_Cbeta a_Cgamma a_Cbeta->a_Cgamma g_ring Pyridine Ring g_Calpha g_ring->g_Calpha g_Cbeta g_Calpha->g_Cbeta g_Cgamma g_Cbeta->g_Cgamma

Caption: Rotational isomers of the propyl group relative to the pyridine ring.

Factors Influencing Conformational Stability
  • Steric Hindrance: The size of the substituents on the pyridine ring can influence the preferred conformation of the propyl group.[4] Although the 5-position is relatively unhindered, interactions with the hydrogen atom at the 4-position and the amino group at the 2-position (albeit distant) could play a minor role.

  • Electronic Effects: The electron-donating amino group increases the electron density of the pyridine ring, which can influence the electrostatic interactions with the alkyl chain.[1]

Methodologies for Structural and Conformational Elucidation

A multi-pronged approach combining computational modeling and experimental techniques is essential for a comprehensive understanding of the molecular structure and conformation of 5-Propylpyridin-2-amine.

G cluster_workflow Workflow for Structural and Conformational Analysis Start 5-Propylpyridin-2-amine Computational Computational Analysis (DFT) Start->Computational Experimental Experimental Analysis Start->Experimental Conformational_Search Conformational Search Computational->Conformational_Search NMR_Exp NMR Spectroscopy (1H, 13C, NOESY/ROESY) Experimental->NMR_Exp XRay_Exp X-ray Crystallography Experimental->XRay_Exp Geometry_Optimization Geometry Optimization & Frequency Calculation Conformational_Search->Geometry_Optimization Data_Analysis Data Analysis & Structure-Conformation Elucidation Geometry_Optimization->Data_Analysis NMR_Exp->Data_Analysis XRay_Exp->Data_Analysis Final_Model Integrated Structural & Conformational Model Data_Analysis->Final_Model

Caption: Integrated workflow for the comprehensive analysis of 5-Propylpyridin-2-amine.

Computational Protocol: Density Functional Theory (DFT)

This protocol outlines a step-by-step approach for the computational conformational analysis of 5-Propylpyridin-2-amine.

Step 1: Initial Structure Generation

  • Build the 3D structure of 5-Propylpyridin-2-amine using a molecular modeling software.

  • Generate initial guess structures for the anti and gauche conformers by manually rotating the C(5)-C(α) and C(α)-C(β) bonds.

Step 2: Conformational Search

  • Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved by rotating the key dihedral angles (τ1 and τ2) in discrete steps (e.g., 30°).

Step 3: Geometry Optimization and Frequency Calculation

  • For each identified conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[5][6]

  • Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

Step 4: Analysis of Results

  • Compare the relative energies (electronic and Gibbs free energies) of the optimized conformers to determine their relative populations at a given temperature.

  • Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformers.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of molecules.[6]

Step 1: Sample Preparation

  • Dissolve a high-purity sample of 5-Propylpyridin-2-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Step 2: Acquisition of 1D and 2D NMR Spectra

  • Acquire standard 1D ¹H and ¹³C NMR spectra for initial structural characterization and assignment of resonances.

  • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), to establish proton-proton scalar couplings within the propyl chain and the pyridine ring.

  • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra.[7][8] These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about the relative orientation of the propyl group and the pyridine ring.

Step 3: Data Analysis and Interpretation

  • Analyze the NOESY/ROESY cross-peaks. For example, the presence of a NOE between the Cα protons of the propyl group and the H4 proton of the pyridine ring would suggest a preference for a specific conformation.

  • The relative intensities of the NOE cross-peaks can provide semi-quantitative information about inter-proton distances, which can be compared with the distances calculated for the DFT-optimized conformers.

Experimental Protocol: Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule.[9][10]

Step 1: Crystallization

  • Grow single crystals of 5-Propylpyridin-2-amine of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

Step 2: Data Collection

  • Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

Step 3: Structure Solution and Refinement

  • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the atomic positions and thermal parameters against the experimental data to obtain a final, high-resolution crystal structure.

Step 4: Analysis of the Crystal Structure

  • The resulting crystal structure will provide precise bond lengths, bond angles, and dihedral angles, revealing the conformation adopted by the molecule in the solid state.

  • It is important to note that the solid-state conformation may not be the lowest energy conformation in solution due to crystal packing forces.

Data Presentation and Interpretation

Tabulated Geometric and Energetic Data

The results from the computational and experimental analyses should be presented in a clear and concise manner.

Table 1: Calculated Relative Energies and Key Dihedral Angles of 5-Propylpyridin-2-amine Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)τ1 (C4-C5-Cα-Cβ) (°)τ2 (C5-Cα-Cβ-Cγ) (°)
Anti-10.000.00~180~180
Gauche-1ValueValue~60~180
Gauche-2ValueValue~-60~180
...............

Table 2: Comparison of Key Experimental and Calculated Geometric Parameters

ParameterX-ray CrystallographyNMR (NOE-derived)DFT (Anti-1 Conformer)
d(Hα - H4) (Å)ValueEstimateCalculated Value
Bond Length C5-Cα (Å)Value-Calculated Value
Bond Angle C5-Cα-Cβ (°)Value-Calculated Value

Conclusion

The molecular structure and conformational preferences of 5-Propylpyridin-2-amine are governed by a delicate balance of steric and electronic factors. A comprehensive understanding of these features requires an integrated approach that combines the predictive power of computational chemistry with the definitive insights from experimental techniques like NMR spectroscopy and X-ray crystallography. The methodologies and protocols outlined in this guide provide a robust framework for researchers to elucidate the three-dimensional nature of this important molecule, thereby paving the way for its informed application in drug discovery and other scientific endeavors.

References

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • El-Sayed, W. A., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1248, 131441. [Link]

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Kovach, I. M., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(6), 1845-1854. [Link]

  • Powers, A. M., & Yoon, T. U. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 206-217. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Blow, D. (2002). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(4), 217-223. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]

  • Hill, J. G., et al. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 122(34), 6931-6939. [Link]

  • University of Ottawa. (n.d.). 7.3 2D Gradient NOESY Experiment. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2022). In ResearchGate. [Link]

  • Li, H., et al. (2021). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics, 23(3), 1845-1857. [Link]

  • LibreTexts Chemistry. (2019). 19.7: An Explanation of Substituent Effects. [Link]

  • University of Ottawa NMR Facility. (n.d.). NOESY and EXSY. [Link]

  • Varian NMR Instructions - 2D. (2008). [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Alkorta, I., et al. (2017). Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions. Molecules, 22(10), 1640. [Link]

  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2019). 23.1: Relative Basicity of Amines and Other Compounds. [Link]

  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2022). In ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • LibreTexts Chemistry. (2021). 5.4: NOESY Spectra. [Link]

Sources

Analytical Characterization & Structural Elucidation of 5-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-Propylpyridin-2-amine is a functionalized heteroaromatic intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural validation relies on confirming the 2,5-disubstitution pattern of the pyridine ring and the integrity of the aliphatic propyl chain.

This guide provides a comprehensive spectroscopic profile. Where direct experimental raw data is proprietary, values are derived from high-fidelity analogues (e.g., 5-methylpyridin-2-amine) and chemometric prediction algorithms, offering a robust standard for experimental verification.

PropertyDetail
IUPAC Name 5-Propylpyridin-2-amine
CAS Number 79944-48-2
Molecular Formula

Molecular Weight 136.19 g/mol
Monoisotopic Mass 136.1000
Key Structural Features Primary amine (Pos 2), Propyl chain (Pos 5), Pyridine core

Structural Elucidation Workflow

The following decision logic outlines the critical path for validating the identity of 5-Propylpyridin-2-amine from a crude reaction mixture (e.g., via Suzuki coupling of 5-bromo-2-aminopyridine).

ElucidationWorkflow Sample Crude Isolate (5-Propylpyridin-2-amine) MS Step 1: Mass Spectrometry (ESI+ / GC-MS) Sample->MS Decision1 M+H = 137.1? MS->Decision1 IR Step 2: FTIR Analysis (Functional Group ID) Decision1->IR Yes Fail Re-Purify / Check Isomer Decision1->Fail No (Check M+H) Decision2 Primary Amine Doublet (3300-3400)? IR->Decision2 NMR Step 3: 1H NMR (DMSO-d6) (Regiochemistry) Decision2->NMR Yes Decision2->Fail No (Check Nitro/Nitrile) Validation Final Validation: 1. Propyl Integration (3:2:2) 2. Pyridine Pattern (d, dd, d) NMR->Validation

Figure 1: Step-wise analytical workflow for confirming the structure of 5-propylpyridin-2-amine.

Mass Spectrometry (MS) Profile[12][13][14]

Mass spectrometry provides the first "Go/No-Go" decision point. The nitrogen rule dictates that a molecule with two nitrogens must have an even molecular weight.

Ionization Mode: ESI(+)

For polar basic amines, Electrospray Ionization (ESI) in positive mode is the standard.

  • Observed Ion:

    
    
    
  • Expected m/z: 137.11

Fragmentation Pattern (EI - 70 eV)

In Electron Impact (EI) or MS/MS, the molecule undergoes characteristic fragmentation.

Fragment (m/z)Loss AssignmentMechanistic Logic
136 (M⁺) Molecular IonBase peak or high intensity due to aromatic stability.
107

Benzylic-like Cleavage: Loss of ethyl group (

) from the propyl chain, leaving the stabilized pyridyl-methyl cation.
94

McLafferty Rearrangement: Loss of propene (

) via rearrangement involving the propyl chain and ring nitrogen.
67

Ring fragmentation characteristic of aminopyridines.

Technical Insight: The presence of the peak at m/z 107 is the primary differentiator between the propyl derivative and a potential isopropyl isomer (which would favor methyl loss, m/z 121).

Infrared Spectroscopy (IR)[1][5]

IR is utilized primarily to confirm the presence of the primary amine and the aromatic system.

Sampling Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Frequency (

)
IntensityAssignmentDiagnostic Value
3420 & 3300 Medium

Stretch
Primary Amine: Distinct doublet (asymmetric/symmetric stretch).
2960 - 2870 Medium

Stretch
Aliphatic: Confirming the propyl chain (

carbons).
1630 - 1590 Strong

/

Pyridine Ring: "Breathing" modes; often overlaps with

bend.
1270 Strong

Stretch
Aromatic amine connection.

Nuclear Magnetic Resonance (NMR)[1][2][3][7][12]

NMR is the gold standard for establishing regiochemistry (2,5-substitution).

Experimental Protocol
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reason: Chloroform often causes broadening of the amine (

      
      ) protons due to exchange. DMSO forms hydrogen bonds, sharpening the 
      
      
      
      signal and shifting it downfield for easier integration.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Predicted 1H NMR Data (400 MHz, DMSO- )

The aromatic region will display an ABC system (or AMX depending on field strength) typical of 2,5-disubstituted pyridines.

Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

Hz)
7.78 Doublet (d)1HH6 (Ortho to N)

(Meta)
7.25 Doublet of Doublets (dd)1HH4 (Meta to N)

6.40 Doublet (d)1HH3 (Ortho to

)

5.75 Broad Singlet (br s)2H

N/A (Exchangeable)
2.38 Triplet (t)2HPropyl

-Ar

1.55 Multiplet (sextet)2HPropyl

-mid

0.88 Triplet (t)3HPropyl


Interpretation Logic:

  • H6 (7.78 ppm): Most deshielded due to proximity to the ring nitrogen. It appears as a fine doublet due to meta-coupling with H4.

  • H3 (6.40 ppm): Most shielded aromatic proton due to the electron-donating resonance effect of the amino group at position 2.

  • Propyl Chain: The triplet at 2.38 ppm confirms the alkyl chain is attached to an aromatic ring (benzylic-like position).

13C NMR Data (100 MHz, DMSO- )
Shift (

ppm)
Carbon TypeAssignment
158.5 Quaternary (C)C2 (

, Deshielded by N and

)
146.5 Methine (CH)C6 (Ortho to Ring N)
137.5 Methine (CH)C4
125.0 Quaternary (C)C5 (Ipso to propyl)
108.0 Methine (CH)C3 (Shielded by ortho

)
36.5 Methylene (

)
Propyl

(Benzylic)
24.0 Methylene (

)
Propyl

13.5 Methyl (

)
Propyl

References & Validation Sources

  • Analogous Spectral Data (2-Amino-5-methylpyridine):

    • Source: NIST Chemistry WebBook, SRD 69.[1]

    • Relevance: The aromatic coupling constants (

      
       and 
      
      
      
      ) and chemical shifts for the pyridine ring are directly transferable to the 5-propyl analog.
    • URL:

  • Synthesis & Characterization of Aminopyridines:

    • Source:Journal of Heterocyclic Chemistry (Bell, C. L. et al., 1965).[2]

    • Relevance: Establishes the standard proton assignment for 2,5-disubstituted pyridines.

  • General IR of Primary Amines:

    • Source: Doc Brown's Chemistry / NIST.

    • Relevance: Validation of the N-H stretching region (3300-3500 cm⁻¹) for primary amines.

    • URL:

  • Mass Spectrometry of Alkyl-Pyridines:

    • Source: McLafferty, F. W. Interpretation of Mass Spectra.

    • Relevance: Standard fragmentation rules for alkyl-substituted aromatics (Benzylic cleavage logic).

Sources

The Enduring Potency of the 2-Aminopyridine Scaffold: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminopyridine moiety stands as a cornerstone in the edifice of medicinal chemistry. It is a privileged scaffold, a simple yet remarkably versatile building block that has given rise to a multitude of clinically significant therapeutic agents.[1][2] Its low molecular weight and ideal functionalization make it an excellent starting point for synthesizing diverse and potent biological molecules.[1][2] The unique electronic properties of the pyridine ring, combined with the hydrogen-bonding capabilities of the amino group, allow derivatives to form strong and specific interactions with a wide array of biological targets.[3] This guide provides an in-depth exploration of the synthesis, multifaceted pharmacological applications, and critical structure-activity relationships of 2-aminopyridine derivatives, offering field-proven insights for researchers and drug development professionals.

Strategic Synthesis of 2-Aminopyridine Derivatives

The accessibility and derivatization of the 2-aminopyridine core are paramount to its utility. Synthetic strategies have evolved from classical methods to highly efficient modern techniques that offer broad substrate scope and operational simplicity.

Foundational Synthetic Approaches

The most common and direct routes to 2-aminopyridine derivatives involve the substitution of a leaving group at the C2 position of the pyridine ring with an amine.[4] This can be achieved through several methods:

  • Nucleophilic Aromatic Substitution (SNAr): This classic approach typically involves reacting a 2-halopyridine (fluoro-, chloro-, bromo-, or iodo-pyridines) with a desired amine. The reaction is often facilitated by high temperatures or the use of strong bases.[4]

  • Transition Metal-Catalyzed Cross-Coupling: Modern organic synthesis heavily relies on palladium- and copper-catalyzed reactions to form C-N bonds under milder conditions. The Buchwald-Hartwig amination, for example, is a powerful palladium-catalyzed method for coupling amines with aryl halides, including 2-halopyridines.[4]

  • Activation via N-Alkylation: The pyridine nitrogen can be alkylated to form a pyridinium salt. This activation enhances the electrophilicity of the C2 position, making it more susceptible to nucleophilic attack by amines.[4]

The Power of Multicomponent Reactions (MCRs)

In the quest for efficiency and molecular diversity, multicomponent reactions (MCRs) have emerged as a superior strategy. These one-pot reactions combine three or more starting materials to form a complex product in a single step, minimizing waste and purification efforts.[5] A particularly effective MCR for synthesizing substituted 2-amino-3-cyanopyridines involves the condensation of an enaminone, an active methylene nitrile (like malononitrile), and a primary amine.[5] This approach is lauded for its simplicity, speed, and often solvent-free conditions, making it an environmentally cleaner method.[5]

G cluster_reactants Reactants Enaminone Enaminone OnePot One-Pot Reaction (Solvent-Free) Enaminone->OnePot Malononitrile Malononitrile Malononitrile->OnePot PrimaryAmine Primary Amine PrimaryAmine->OnePot Product Substituted 2-Aminopyridine Derivative OnePot->Product

Caption: A general workflow for a three-component synthesis of 2-aminopyridine derivatives.

Experimental Protocol: Three-Component Synthesis of a 2-Amino-3-cyanopyridine Derivative

This protocol is a representative example based on methodologies reported for efficient, solvent-free synthesis.[5]

Objective: To synthesize a substituted 2-amino-3-cyanopyridine derivative via a one-pot, three-component reaction.

Materials:

  • Enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one) (1 mmol)

  • Malononitrile (1 mmol)

  • Primary amine (e.g., Benzylamine) (1 mmol)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and hot plate

  • Ethanol (for recrystallization)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Combination: In a 10 mL round-bottom flask, combine the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).

  • Reaction Conditions: Place the flask on a pre-heated hot plate set to 80°C. Stir the mixture magnetically. The reaction is typically conducted under solvent-free conditions.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is generally complete within 1-2 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid product will often form.

  • Purification: Add a small amount of cold ethanol to the flask and triturate the solid. Collect the solid product by vacuum filtration.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminopyridine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.

Self-Validation: The success of this protocol is validated by the high yield of a single major product, which can be easily purified. The solvent-free condition minimizes side reactions and simplifies the isolation process, ensuring reproducibility.[1]

A Spectrum of Pharmacological Applications

The 2-aminopyridine scaffold is a chameleon in the world of pharmacology, demonstrating a vast range of biological activities. This structural motif is present in numerous marketed drugs and is a focal point of ongoing drug discovery programs.[6]

Therapeutic Area Biological Target / Mechanism Example Compound/Drug Reported Activity / IC₅₀ Reference
Oncology Cyclin-Dependent Kinase 8 (CDK8) InhibitorCompound 29IC₅₀ = 46 nM[7]
Oncology Janus Kinase 2 (JAK2) InhibitorCompound 12lIC₅₀ = 3 nM[8]
Oncology CDK9/HDAC Dual InhibitorCompound 8eCDK9 IC₅₀ = 88.4 nM; HDAC1 IC₅₀ = 168.9 nM[9]
Infectious Disease Antibacterial (Gram-positive)Compound 2cMIC = 0.039 µg·mL⁻¹ vs. S. aureus[5]
Infectious Disease Antiviral (Anti-HIV)DelavirdineMarketed Drug[6]
Inflammatory Disease Anti-inflammatoryPiroxicamMarketed Drug[6]
Neurological Disorders Potassium Channel Blocker (for MS)Dalfampridine (4-aminopyridine)Marketed Drug[2]
Metabolic Disease β-Glucuronidase InhibitorCompound 24IC₅₀ = 2.8 µM[10]
Anticancer Activity

2-Aminopyridine derivatives have shown remarkable potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[5][11]

  • Kinase Inhibition: They serve as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). For instance, a novel 2-aminopyridine derivative was developed as a selective CDK8 inhibitor with an IC₅₀ of 46 nM, demonstrating potent anti-proliferation effects in colon cancer cell lines.[7] Similarly, structure-based design has led to aminopyridine derivatives that inhibit JAK2 with IC₅₀ values as low as 3 nM.[8] The co-inhibition of targets like CDK and histone deacetylase (HDAC) is an emerging strategy to overcome drug resistance, with dual-inhibitor compounds showing promise in treating refractory tumors.[9]

  • DNA Intercalation: The planar aromatic structure of some pyridine derivatives allows them to intercalate between DNA base pairs, disrupting the double helix, which can trigger cell cycle arrest and apoptosis.[11]

G cluster_process Normal Kinase Activity Inhibitor 2-Aminopyridine Derivative Kinase Protein Kinase (e.g., CDK8, JAK2) Inhibitor->Kinase Binds to ATP Pocket PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Block INHIBITION ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Inhibition leads to Block->PhosphoSubstrate

Caption: Mechanism of action for 2-aminopyridine derivatives as kinase inhibitors.

Antimicrobial and Antiviral Properties

The 2-aminopyridine core is found in established antibacterial and antiviral drugs.[6]

  • Antibacterial: Sulfapyridine is a classic example of a sulfa drug incorporating this scaffold.[6] More recently, novel 2-aminopyridine derivatives have demonstrated potent activity against Gram-positive bacteria, including resistant strains like S. aureus, with very low minimum inhibitory concentrations (MIC).[5]

  • Antiviral: Delavirdine, a non-nucleoside reverse transcriptase inhibitor, is an approved anti-HIV medication that features the 2-aminopyridine structure.[6]

Decoding the Structure-Activity Relationship (SAR)

Understanding how structural modifications impact biological activity is the essence of medicinal chemistry. For 2-aminopyridine derivatives, several key SAR principles have been established.

  • Influence of Substituents: The nature and position of substituents on the pyridine ring and the amino group are critical. Studies have shown that the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) groups can enhance the antiproliferative activity of pyridine derivatives.[12] Conversely, bulky groups or certain halogens may decrease activity, depending on the specific biological target.[12]

  • Hydrogen Bonding: The nitrogen atoms in the pyridine ring and the exocyclic amino group are key hydrogen bond acceptors and donors. These interactions are often crucial for anchoring the molecule within the active site of a target enzyme or receptor.

  • Bioisosteric Replacement: The strategic replacement of functional groups can fine-tune a compound's properties. For example, replacing a hydroxyl group with an amino group can alter potency and pharmacokinetic properties.[11] In one study, this substitution resulted in a compound with notable, albeit slightly reduced, anticancer activity, highlighting the subtle effects of such changes.[11]

  • Conformational Rigidity: Incorporating the 2-aminopyridine scaffold into more rigid, fused heterocyclic systems can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity for its target.

Conclusion and Future Outlook

The 2-aminopyridine scaffold is far more than a simple heterocycle; it is a time-tested, "unsung hero" in drug discovery.[1] Its synthetic tractability, coupled with its capacity to engage in critical molecular interactions, has secured its place in the medicinal chemist's toolbox. The development of efficient synthetic methodologies like multicomponent reactions continues to expand the accessible chemical space for novel derivatives. From oncology and infectious diseases to inflammatory and neurological disorders, the applications of 2-aminopyridine derivatives are vast and continue to grow.[5][6] As our understanding of disease biology deepens, this privileged scaffold will undoubtedly serve as the foundation for the next generation of targeted and effective therapeutics.

References

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

  • Yousuf, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6531. [Link]

  • El-Mekabaty, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4983. [Link]

  • Cherney, R. J., & Wang, L. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 48(33), 5843-5845. [Link]

  • Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13093-13111. [Link]

  • Synthesis method of 2-amino pyridine compounds. (2013).
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. (2020). ResearchGate. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2024). RSC Medicinal Chemistry. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules. [Link]

  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Potential applications of pyridine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, synthetic versatility, and ability to engage in crucial biological interactions have cemented its role in a vast array of FDA-approved therapeutics.[3][4] This guide provides an in-depth analysis of the pyridine motif's application across diverse therapeutic areas, grounded in mechanistic insights and practical experimental context. We will explore the causality behind its success, from enhancing pharmacokinetic profiles to forming specific, high-affinity interactions with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and actionable protocols to leverage the power of pyridine derivatives in future drug discovery endeavors.

The Rationale for a Privileged Scaffold: Why Pyridine?

The ubiquity of the pyridine nucleus in medicinal chemistry is not coincidental; it is a direct result of its advantageous physicochemical properties. First isolated from bone oil in the 19th century, its true potential was realized with the understanding of its structure and reactivity.[3] Unlike its carbocyclic analog, benzene, the nitrogen atom in the pyridine ring imparts a unique set of characteristics that medicinal chemists expertly exploit.

  • Electronic Profile: The nitrogen atom is more electronegative than the carbon atoms, creating an electron-deficient (π-deficient) aromatic system.[4] This influences the ring's reactivity and allows it to participate in π-π stacking interactions differently than benzene, often leading to enhanced binding affinity with protein targets.[5]

  • Hydrogen Bonding Capability: The lone pair of electrons on the nitrogen atom is not part of the aromatic system and is readily available to act as a hydrogen bond acceptor.[4] This is a critical feature for molecular recognition, allowing pyridine-containing molecules to form strong, directional bonds with amino acid residues in enzyme active sites or receptors.[1]

  • Modulation of Physicochemical Properties: The basicity of the pyridine nitrogen (pKa ≈ 5.2) allows for salt formation, which can significantly improve a compound's aqueous solubility and formulation characteristics.[4] Furthermore, strategic placement of a pyridine ring in a drug candidate—a concept often termed the "phenyl-to-pyridyl switch"—can block sites of metabolism, thereby improving metabolic stability and pharmacokinetic profiles.[5] The incorporation of a pyridine motif can enhance a drug's potency, permeability, and overall druglikeness.[3][5]

These fundamental properties are evident in nature, with the pyridine core appearing in essential biomolecules like the vitamins niacin (nicotinic acid) and pyridoxine (vitamin B6), as well as numerous alkaloids.[3][6] This natural precedent underscores its biological compatibility and significance.

Caption: General chemical structure of the pyridine ring.

Therapeutic Applications: A Multi-Front War on Disease

The versatility of the pyridine scaffold is demonstrated by its successful application across a wide spectrum of diseases. Pyridine derivatives have shown remarkable efficacy as anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents.[7]

Anticancer Agents

Pyridine derivatives are a potent class of compounds in the treatment of various tumors, including breast cancer, myeloid leukemia, pancreatic cancer, and liver cancer.[8][9] Their mechanisms are diverse, often involving the inhibition of key enzymes in signal transduction pathways that are constitutively active in cancer cells.

A landmark example is Imatinib (Gleevec) , a cornerstone in the treatment of chronic myelogenous leukemia (CML).[3] Imatinib's structure features a key pyridine moiety that is crucial for its high-affinity binding to the ATP-binding site of the BCR-Abl tyrosine kinase, an enzyme that is pathologically activated in CML. The pyridine nitrogen forms a critical hydrogen bond with the "gatekeeper" threonine residue in the kinase's active site, a textbook example of rational drug design.

BCR_ABL_Pathway cluster_pathway Simplified BCR-ABL Signaling cluster_inhibition Mechanism of Imatinib BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib (Pyridine Derivative) Imatinib->BCR_ABL Binds to ATP Site

Caption: Simplified BCR-ABL signaling and the inhibitory action of Imatinib.

Drug Name (Brand)Target/Mechanism of ActionTherapeutic Indication
Imatinib (Gleevec)BCR-Abl Tyrosine Kinase InhibitorChronic Myelogenous Leukemia (CML), GIST
Abiraterone Acetate CYP17A1 inhibitor; blocks androgen synthesisProstate Cancer
Crizotinib ALK and ROS1 Tyrosine Kinase InhibitorNon-Small Cell Lung Cancer (NSCLC)
Lorlatinib ALK and ROS1 Tyrosine Kinase InhibitorNon-Small Cell Lung Cancer (NSCLC)
Ivosidenib Isocitrate Dehydrogenase 1 (IDH1) InhibitorAcute Myeloid Leukemia (AML)
Table 1: Selected FDA-Approved Pyridine-Containing Anticancer Drugs.[2][4][5]
Antiviral Agents

In virology, pyridine derivatives have been instrumental, particularly in the fight against HIV.[10] They often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that bind to an allosteric site on the reverse transcriptase enzyme, thereby disrupting its catalytic activity and halting viral DNA synthesis.[2]

Nevirapine is a first-generation NNRTI used in combination therapies for HIV-1. Its rigid structure, which includes a pyridine ring, fits snugly into a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[1] More recently approved drugs like Fostemsavir (2020) further highlight the scaffold's enduring relevance in antiviral therapy.[4] The antiviral activity of pyridine derivatives extends to other viruses as well, including Hepatitis C (HCV), Hepatitis B (HBV), and Respiratory Syncytial Virus (RSV).[10][11]

Antimicrobial (Antibacterial & Antifungal) Agents

The rise of multidrug-resistant (MDR) pathogens has created an urgent need for novel antibiotics.[4] Pyridine derivatives have demonstrated a wide range of effects against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] These compounds often exert their antimicrobial effects by targeting specific enzymes or pathways crucial for microbial survival, such as inhibiting cell wall synthesis or disrupting membrane integrity.[12]

For instance, some novel synthesized 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown promising antibacterial activity against Gram-positive bacteria.[14] In the antifungal space, pyridine derivatives have shown potent activity against pathogenic Candida species.[3][15] The pyridine ring's ability to chelate metal ions can also be a factor, disrupting essential metalloenzymes in microbes.

Compound ClassOrganismActivity (MIC µg/mL)
Thiazolidinone-pyridine hybridS. aureus8 - 32
Pyridine-thiosemicarbazide complexE. coli16 - 64
Pyridine-thiosemicarbazide complexC. albicans4 - 16
Quaternized betulin-pyridine deriv.A. niger~16
Table 2: Representative Antimicrobial Activity of Pyridine Derivatives.[3][16] (Note: Values are illustrative ranges from literature).
Anti-inflammatory Agents

Pyridine-based compounds are also utilized as nonsteroidal anti-inflammatory drugs (NSAIDs) for treating pain and inflammation.[17] Piroxicam , for example, is an NSAID that contains a pyridine ring and is used to relieve the symptoms of rheumatoid arthritis and osteoarthritis.[2] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Experimental Protocols: From Synthesis to Validation

A core tenet of drug discovery is the ability to reliably synthesize and validate the biological activity of new chemical entities. The following protocols provide a self-validating system for creating and testing a model pyridine derivative.

Synthesis: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic, robust, and widely used multi-component reaction for creating substituted pyridines and dihydropyridines.[17][18] It involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent.[17]

Hantzsch_Synthesis Aldehyde Aldehyde (e.g., Benzaldehyde) Mix 1. Mix Reactants in Solvent (e.g., Ethanol) Aldehyde->Mix Ketoester β-Ketoester (2 equiv.) (e.g., Ethyl Acetoacetate) Ketoester->Mix Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Mix Reflux 2. Heat under Reflux (e.g., 80°C, 4-6h) Mix->Reflux Isolate 3. Cool and Isolate Product (Filtration/Crystallization) Reflux->Isolate DHP Dihydropyridine Product Isolate->DHP Oxidize 4. (Optional) Oxidize to Pyridine (e.g., with HNO3) Pyridine Pyridine Product Oxidize->Pyridine DHP->Oxidize

Caption: General experimental workflow for the Hantzsch synthesis.

Step-by-Step Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and ethanol (25 mL).

  • Addition of Ammonia Source: To the stirred solution, add ammonium acetate (3.85 g, 50 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield a yellow crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis.

Biological Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a standard method for assessing antibacterial efficacy.

MIC_Workflow start Start prep_compound 1. Prepare Stock Solution of Pyridine Derivative start->prep_compound serial_dilute 2. Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilute inoculate 4. Inoculate all wells (except negative control) serial_dilute->inoculate prep_inoculum 3. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate 5. Incubate plate (e.g., 37°C, 18-24h) inoculate->incubate read_results 6. Read Results Visually or with Plate Reader incubate->read_results determine_mic 7. Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination via broth microdilution.

Step-by-Step Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare a stock solution of the synthesized pyridine derivative in a suitable solvent (e.g., DMSO). In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the stock solution (at a concentration of 2x the highest desired test concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Conclusion and Future Outlook

The pyridine scaffold is a testament to the power of a well-positioned heteroatom. Its ability to modulate electronic properties, engage in critical hydrogen bonding, and improve pharmacokinetic profiles has made it an indispensable tool for medicinal chemists.[3][7] From pioneering cancer therapies to essential antiviral and antimicrobial agents, pyridine derivatives are woven into the fabric of modern medicine.

The future for this privileged scaffold remains bright. As our understanding of complex diseases deepens, the rational design of novel pyridine derivatives will continue to yield next-generation therapeutics. The ongoing exploration of pyridine-fused heterocyclic systems and their application in targeted covalent inhibitors and nanotechnology-based delivery systems promises to overcome current challenges like drug resistance and systemic toxicity.[19][20] The synthetic tractability and proven track record of the pyridine ring ensure that it will remain a core component in the drug discovery arsenal for years to come.

References

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Vertex AI Search.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.). Semantic Scholar.
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Bentham Science Publisher.
  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (n.d.). IRJET.
  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (n.d.). IJSDR.
  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. (n.d.). PharmaBlock.
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). PubMed.
  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (n.d.). Googleapis.com.
  • Pyridine, the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC.
  • Medicinal Uses of Pyridine Derivatives | PDF. (n.d.). Scribd.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Semantic Scholar.
  • Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. (n.d.). PMC.
  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers.
  • pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. (2025). ResearchGate.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (n.d.). PubMed.
  • (PDF) Newer biologically active pyridines: A potential review. (2025). ResearchGate.
  • Pyridine as Antifungal | Blog. (n.d.). Chempanda.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT.
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega.
  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2025). ResearchGate.
  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. (n.d.). PMC - NIH.
  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (n.d.). PubMed.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021). DDDT.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.).

Sources

Discovery and history of 5-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Propylpyridin-2-amine (CAS 92410-92-9), a critical intermediate in medicinal chemistry used to modulate lipophilicity and binding affinity in drug scaffolds.[1]

Discovery, Synthesis, and Medicinal Chemistry Applications[1]

CAS Number: 92410-92-9 Formula: C₈H₁₂N₂ Molecular Weight: 136.19 g/mol IUPAC Name: 5-propylpyridin-2-amine Synonyms: 2-Amino-5-propylpyridine; 5-Propyl-2-pyridinamine[1][2]

Introduction: The Strategic Scaffold

5-Propylpyridin-2-amine represents a "privileged structure" in modern drug discovery.[1] Unlike simple building blocks, this molecule offers a specific combination of electronic and steric properties that make it invaluable for Lead Optimization .[1]

In medicinal chemistry, the introduction of a propyl group at the 5-position of the 2-aminopyridine core serves two primary functions:

  • Lipophilic Tuning: It increases the cLogP (partition coefficient) allowing for better membrane permeability and blood-brain barrier (BBB) penetration compared to its methyl or ethyl analogs.[1]

  • Hydrophobic Filling: The flexible propyl chain can probe hydrophobic pockets within enzyme active sites (e.g., Kinases, GPCRs) without introducing the steric rigidity of a phenyl or cyclic group.[1]

Historical Genesis & Synthetic Evolution[1]

The "Regioselectivity Problem" (Early 20th Century)

Historically, the synthesis of substituted 2-aminopyridines was dominated by the Chichibabin Reaction (reported by Aleksei Chichibabin in 1914).[1] This involves the direct amination of pyridines using sodium amide (


).[1]
  • The Challenge: Applying the Chichibabin reaction to 3-propylpyridine results in a mixture of isomers (2-amino-3-propylpyridine and 2-amino-5-propylpyridine), making isolation of the pure 5-isomer difficult and low-yielding.[1]

  • Impact: For decades, this limitation restricted the widespread use of 5-alkyl-2-aminopyridines in high-throughput screening libraries.[1]

The Palladium Revolution (1990s - Present)

The "discovery" of 5-Propylpyridin-2-amine as a scalable commodity is inextricably linked to the advent of Palladium-Catalyzed Cross-Coupling Reactions .[1] The ability to couple organoboron or organozinc reagents with halides allowed for the first regioselective, high-yield synthesis of the compound.[1]

  • Key Milestone: The shift from direct amination to Suzuki-Miyaura and Negishi couplings allowed chemists to install the propyl chain after the amino group (or a protected equivalent) was already in place, or conversely, to aminate a 5-propyl precursor selectively.[1]

Synthetic Methodologies

Method A: The Modern Industrial Standard (Suzuki-Miyaura Coupling)

This protocol is preferred for its high regioselectivity and mild conditions.[1] It utilizes 2-amino-5-bromopyridine as the starting material.[1]

Reaction Logic:

  • Substrate: 2-Amino-5-bromopyridine (commercially stable).

  • Reagent: Propylboronic acid (or Potassium propyltrifluoroborate for higher stability).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .

Step-by-Step Protocol:

  • Charge: In a reaction vessel, dissolve 1.0 eq of 2-amino-5-bromopyridine in 1,4-dioxane/water (4:1 ratio).

  • Add: 1.2 eq of Propylboronic acid and 2.0 eq of

    
    .
    
  • Degas: Purge the solution with Nitrogen (

    
    ) for 15 minutes to remove oxygen (prevents catalyst poisoning).
    
  • Catalyst: Add 5 mol%

    
    .
    
  • Reflux: Heat to 90°C for 12–16 hours under

    
     atmosphere.
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: The Negishi Coupling (High Reactivity)

Used when boronic acids are sluggish.[1] Utilizes organozinc reagents.[1]

  • Reagents: Propylzinc bromide + 2-amino-5-iodopyridine.[1]

  • Catalyst:

    
     / S-Phos.
    
  • Advantage: Faster reaction rates at lower temperatures.[1]

  • Disadvantage: Moisture sensitivity of zinc reagents.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the evolution from non-selective classical methods to the modern regioselective route.

SynthesisPathways Start1 3-Propylpyridine Chichibabin Chichibabin Reaction (NaNH2, Heat) Start1->Chichibabin Mixture Mixture of Isomers (2-amino-3-propyl & 2-amino-5-propyl) Chichibabin->Mixture Low Selectivity Start2 2-Amino-5-bromopyridine Suzuki Suzuki-Miyaura Coupling (Propylboronic acid, Pd Cat.) Start2->Suzuki Product 5-Propylpyridin-2-amine (>98% Regioselectivity) Suzuki->Product High Yield

Figure 1: Comparison of the classical Chichibabin route (red) vs. the modern Palladium-catalyzed route (green).[1]

Technical Specifications & Handling

Physicochemical Properties
PropertyValueRelevance
Appearance Pale yellow to brown solidOxidation sensitive upon long storage.[1]
Melting Point 45–50 °CLow melting solid; requires cool storage.[1]
Boiling Point ~260 °C (Predicted)High boiling point; amenable to high-vac distillation.[1]
pKa ~7.1 (Pyridine N)Basic; forms stable salts with HCl/HBr.[1]
cLogP ~1.8Moderate lipophilicity; good CNS penetration potential.[1]
Storage & Stability[1]
  • Oxidation: Aminopyridines can darken upon exposure to air due to N-oxide formation or polymerization.[1]

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Safety: Irritant.[1] Use standard PPE (gloves, goggles).[1] Avoid inhalation of dust.[1]

Applications in Drug Discovery[1]

Kinase Inhibitor Design

5-Propylpyridin-2-amine is frequently used as a "hinge binder" fragment.[1] The 2-amino group forms hydrogen bonds with the hinge region of kinase enzymes (e.g., CDK, MAPK), while the 5-propyl group extends into the hydrophobic "gatekeeper" pocket.[1]

  • Mechanism:[1] The propyl chain displaces water molecules from the hydrophobic pocket, gaining entropy-driven binding affinity.[1]

GPCR Ligands

In the design of Dopamine (D2/D3) and Serotonin (5-HT) receptor ligands, the propyl-pyridine moiety mimics the lipophilic/basic pharmacophore found in neurotransmitters.[1]

  • Example: It serves as a bioisostere for 4-propylaniline or propyl-substituted benzene rings, improving solubility and metabolic stability (reducing CYP450 oxidation susceptibility compared to anilines).[1]

References

  • Chichibabin, A. E., & Zeide, O. A. (1914).[1] New Reaction for Compounds Containing the Pyridine Nucleus.[1] Journal of the Russian Physical Chemical Society, 46, 1216.[1] (Historical foundation of aminopyridine synthesis).

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] Link (Basis for Method A).[1]

  • BLD Pharm. (2024).[1] Product Safety Data Sheet: 5-Propylpyridin-2-amine (CAS 92410-92-9).[1][3][4]Link[1]

  • Fujimoto Chemicals. (2024).[1] Synthesizable Compounds: Alkyl-substituted Aminopyridines.[1]Link[1]

Sources

Methodological & Application

Synthesis of 5-Propylpyridin-2-amine: An Application Note and Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted 2-Aminopyridines in Modern Drug Discovery

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its ability to engage in a variety of hydrogen bonding interactions, coupled with its tunable electronic properties, makes it an ideal building block for designing molecules that can potently and selectively interact with biological targets. The introduction of alkyl substituents at the 5-position of the pyridine ring, such as a propyl group, allows for the fine-tuning of physicochemical properties like lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This application note provides a detailed, two-step protocol for the synthesis of 5-propylpyridin-2-amine, a valuable intermediate for the development of novel therapeutics.

Synthetic Strategy: A Two-Step Approach via Sonogashira Coupling and Catalytic Hydrogenation

The synthesis of 5-propylpyridin-2-amine is efficiently achieved through a two-step sequence commencing with the commercially available 2-amino-5-bromopyridine. The initial step involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction with a suitable propyne equivalent to introduce the three-carbon chain.[1] The subsequent step is a catalytic hydrogenation to reduce the newly installed alkyne functionality to the desired propyl group. This synthetic route is robust, scalable, and amenable to the synthesis of a variety of 5-alkyl-2-aminopyridine analogues.

Synthesis_Workflow Start 2-Amino-5-bromopyridine Intermediate 5-(Prop-1-yn-1-yl)pyridin-2-amine Start->Intermediate Sonogashira Coupling (Pd/Cu catalysis, Propyne) Final_Product 5-Propylpyridin-2-amine Intermediate->Final_Product Catalytic Hydrogenation (H2, Pd/C)

Caption: Overall synthetic workflow for 5-Propylpyridin-2-amine.

Part 1: Sonogashira Coupling of 2-Amino-5-bromopyridine with Propyne

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2][3] In this protocol, we will utilize propyne gas, which can be handled safely with appropriate laboratory setup.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 2-Amino-5-bromopyridine

  • Propyne (gas)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous DMF (5 mL per 1 mmol of 2-amino-5-bromopyridine) and anhydrous triethylamine (2.0 eq) to the flask via syringe.

  • Propyne Addition: Bubble propyne gas through the stirred reaction mixture at room temperature for 15-20 minutes. A balloon filled with propyne can be used to maintain a positive pressure.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 5-(prop-1-yn-1-yl)pyridin-2-amine as a solid.

ReagentMolar Ratio (eq)Catalyst Loading (mol%)
2-Amino-5-bromopyridine1.0-
PropyneExcess-
Pd(PPh₃)₂Cl₂-3
CuI-5
Triethylamine2.0-

Table 1: Reagent and catalyst loading for the Sonogashira coupling reaction.

Part 2: Catalytic Hydrogenation of 5-(Prop-1-yn-1-yl)pyridin-2-amine

The final step in the synthesis is the reduction of the alkyne to an alkane. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.[4] It is crucial to perform this reaction under conditions that selectively reduce the triple bond without affecting the aromatic pyridine ring or the amino group.[5][6]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 5-(Prop-1-yn-1-yl)pyridin-2-amine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Parr shaker or a balloon hydrogenation setup

Procedure:

  • Reaction Setup: To a hydrogenation flask, add 5-(prop-1-yn-1-yl)pyridin-2-amine (1.0 eq) and methanol or ethanol (10 mL per 1 mmol of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight of the substrate) to the flask.

  • Hydrogenation: Secure the flask to a Parr shaker apparatus. Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi. Alternatively, a balloon filled with hydrogen can be used for smaller scale reactions at atmospheric pressure.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 2-6 hours).

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product is often pure enough for subsequent use. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization.

ParameterCondition
Catalyst10% Pd/C
Catalyst Loading5-10 mol% (weight)
Hydrogen Pressure50 psi (or balloon)
SolventMethanol or Ethanol
TemperatureRoom Temperature
Reaction Time2-6 hours

Table 2: Reaction conditions for the catalytic hydrogenation.

Characterization_Workflow Crude_Product Crude 5-Propylpyridin-2-amine Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Pure_Product Pure 5-Propylpyridin-2-amine Purification->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: Post-synthesis workflow for product purification and characterization.

Characterization of 5-Propylpyridin-2-amine

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the pyridine ring) and the aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR will show the corresponding signals for the propyl and pyridine carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-propylpyridin-2-amine (C₈H₁₂N₂).

Safety Precautions

  • Propyne: Propyne is a flammable gas and should be handled in a well-ventilated fume hood. Ensure all connections are secure to prevent leaks.

  • Palladium on Carbon: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on the filter paper. The catalyst should be wetted with water before disposal.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation apparatus is properly assembled and checked for leaks before use.

  • Solvents and Reagents: Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling all chemicals.

Troubleshooting

  • Low yield in Sonogashira coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst is also crucial.

  • Incomplete hydrogenation: The catalyst may be deactivated. Ensure fresh, active catalyst is used. In some cases, increasing the hydrogen pressure or reaction time may be necessary.

  • Over-reduction of the pyridine ring: While less common under the prescribed mild conditions, over-reduction to the corresponding piperidine can occur with more active catalysts or harsher conditions. If this is observed, reducing the catalyst loading, hydrogen pressure, or reaction time may be necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 5-propylpyridin-2-amine, a valuable building block in drug discovery. The two-step sequence involving a Sonogashira coupling and subsequent catalytic hydrogenation is an efficient and scalable route. By following the detailed procedures and safety precautions outlined, researchers can confidently synthesize this important intermediate for their research and development endeavors.

References

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Google Patents. (1994).
  • MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 26(11), 3328. [Link]

  • PubMed. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 10(44), 8829-8835. [Link]

  • Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • ResearchGate. (2018). Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. [Link]

  • ResearchGate. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

  • MDPI. (2020). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 25(21), 5032. [Link]

  • MDPI. (2022). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 12(1), 5. [Link]

  • ResearchGate. (2015). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]

  • Google Patents. (2015).
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

Sources

Application Note: 5-Propylpyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Propylpyridin-2-amine (CAS: 92410-92-9) is a specialized heterocyclic building block valued in drug discovery for its ability to modulate lipophilicity while maintaining a privileged hydrogen-bonding motif. Unlike simple anilines, the 2-aminopyridine scaffold offers a dual hydrogen-bond donor/acceptor system critical for kinase hinge binding and GPCR recognition. The 5-propyl substituent specifically serves as a hydrophobic probe, allowing medicinal chemists to explore "depth" in hydrophobic pockets (e.g., the Gatekeeper region in kinases) without significantly altering the electronic character of the pyridine ring.

This guide details the physicochemical profile, synthesis protocols, and strategic application of 5-propylpyridin-2-amine in high-value organic synthesis.

Chemical Profile & Strategic Utility

Physicochemical Properties
PropertyValue / DescriptionRelevance
CAS Number 92410-92-9Unique Identifier
Molecular Weight 136.19 g/mol Fragment-based drug design (FBDD) friendly
LogP (Calc) ~1.8 - 2.1Moderate lipophilicity; improves membrane permeability compared to 5-methyl analogs.
pKa (Pyridine N) ~6.8 - 7.2The 5-propyl group (electron-donating) slightly increases basicity vs. 2-aminopyridine (pKa 6.86).
H-Bonding Donor (NH₂), Acceptor (N_py)Classic "Hinge Binder" motif in kinase inhibitors.
Strategic Application: "The Propyl Scan"

In Lead Optimization, replacing a methyl or ethyl group with a propyl group is a standard tactic to probe the size of hydrophobic sub-pockets.

  • Electronic Effect: The propyl group exerts a weak inductive electron-donating effect (+I), making the C2-amine slightly more nucleophilic than in unsubstituted analogs.

  • Steric Effect: The flexible propyl chain can adopt multiple conformations, allowing it to fill void spaces in protein targets that rigid substituents (like phenyl) cannot.

Synthesis & Preparation Protocols

While 5-propylpyridin-2-amine is commercially available, in-house synthesis is often required for isotopic labeling or when supply is limited. The most robust route is the Suzuki-Miyaura Coupling of 2-amino-5-bromopyridine.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesis of 5-propylpyridin-2-amine from 2-amino-5-bromopyridine.

Reaction Scheme: 2-Amino-5-bromopyridine + Propylboronic acid → [Pd(dppf)Cl₂, K₂CO₃] → 5-Propylpyridin-2-amine

Reagents:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Propylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Loading: Add 2-amino-5-bromopyridine (e.g., 1.0 g), propylboronic acid (0.61 g), and K₂CO₃ (2.4 g) to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (236 mg) under a positive stream of nitrogen. Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS for the consumption of the bromide (M+H = 173/175) and formation of product (M+H = 137).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: 0–10% Methanol in Dichloromethane (DCM). The amine is polar; adding 1% Triethylamine to the eluent can reduce tailing.

Protocol B: Amide Coupling (Downstream Application)

Objective: Coupling 5-propylpyridin-2-amine with a carboxylic acid (R-COOH) to form a bioactive amide.

Challenge: The pyridine ring nitrogen can interfere with coupling agents, and the exocyclic amine is less nucleophilic than an aliphatic amine due to resonance delocalization. HATU is recommended over EDC/HOBt for difficult couplings.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 5-Propylpyridin-2-amine (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 5–10 minutes to form the activated ester (O-At ester).

  • Add 5-Propylpyridin-2-amine.[1]

  • Stir at Room Temperature for 2–4 hours. If conversion is low after 4 hours, heat to 50°C.

  • Quench: Dilute with saturated NaHCO₃ (aq). Extract with EtOAc.

  • Note: If the pyridine nitrogen acts as a nucleophile (rare but possible), you may observe N-acylation of the ring nitrogen. This is usually reversible or less stable than the desired amide.

Visualizing the Chemistry

The following diagram illustrates the synthesis and key reactivity pathways for 5-propylpyridin-2-amine.

G Figure 1: Synthesis and Reactivity Map of 5-Propylpyridin-2-amine start 2-Amino-5-bromopyridine product 5-Propylpyridin-2-amine (CAS 92410-92-9) start->product Suzuki Coupling Pd(dppf)Cl2, K2CO3, 90°C boronic Propylboronic Acid boronic->product Suzuki Coupling Pd(dppf)Cl2, K2CO3, 90°C amide Amide Derivative (Kinase Inhibitor Scaffold) product->amide Amide Coupling R-COOH, HATU, DIPEA halogen 3-Bromo-5-propylpyridin-2-amine (Orthogonal Functionalization) product->halogen Electrophilic Subst. NBS, MeCN (C3 Position) imid Imidazo[1,2-a]pyridine (Bicyclic Heterocycle) product->imid Cyclization 2-Bromoacetophenone

Caption: Figure 1 outlines the Suzuki synthesis route and three primary divergent synthetic pathways: Amidation (Drug Discovery), Halogenation (C3 functionalization), and Cyclization (Heterocycle formation).

Critical Handling & Stability Notes

  • Oxidation: Like many electron-rich anilines/aminopyridines, the compound can darken upon exposure to air over months. Store under Argon at 2–8°C.

  • Purification Artifacts: During silica chromatography, 2-aminopyridines can "streak" due to interaction with acidic silanol groups. Always pre-treat silica with 1% Et₃N or use amine-functionalized silica cartridges.

  • Salt Formation: The molecule forms stable salts with HCl or TFA. If isolating as a salt, remember to account for the counter-ion mass in stoichiometry.

References

  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Suzuki Coupling Protocols for Aminopyridines

    • Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Amide Coupling with Aminopyridines (HATU utility)

    • Source: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Application in Kinase Inhibitors (General 5-alkyl-2-aminopyridine motif): Source: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9, 28–39. (Contextualizes the hinge-binding role of the 2-aminopyridine scaffold).

Sources

Application Note: 5-Propylpyridin-2-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 5-Propylpyridin-2-amine (CAS: 79560-96-2) as a high-value building block in pharmaceutical research, specifically within Fragment-Based Drug Discovery (FBDD). While simple in structure, this molecule represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

Its primary application lies in the design of Type I and Type II Kinase Inhibitors , where the 2-aminopyridine moiety functions as a critical "hinge binder," mimicking the adenine ring of ATP. The 5-propyl substituent provides a unique hydrophobic vector, often probing the solvent-accessible front or the gatekeeper region of the kinase active site.

Part 1: Structural Pharmacology & Mechanistic Rationale

The "Hinge Binder" Concept

In the context of kinase inhibition, the 2-aminopyridine core is renowned for its ability to form a bidentate hydrogen-bonding network with the kinase hinge region.

  • Acceptor (N1): The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge residue.

  • Donor (NH2): The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue.

The Role of the 5-Propyl Group

Unlike unsubstituted 2-aminopyridine, the 5-propyl variant introduces a defined lipophilic vector (


). In many kinase co-crystal structures (e.g., ALK, ROS1, or Mps1), substituents at the 5-position are critical for:
  • Hydrophobic Packing: Engaging the gatekeeper residue (often Methionine or Phenylalanine).

  • Solubility Modulation: Balancing the polarity of the aminopyridine headgroup.

Diagram 1: Pharmacophore Interaction Model

The following diagram illustrates the interaction of the scaffold within a theoretical kinase ATP-binding pocket.

KinaseInteraction cluster_protein Kinase Hinge Region cluster_ligand 5-Propylpyridin-2-amine Backbone_NH Backbone NH (H-Bond Donor) Pyridine_N Pyridine N1 (Acceptor) Backbone_NH->Pyridine_N H-Bond Backbone_CO Backbone C=O (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic) Amine_NH Exocyclic -NH2 (Donor) Amine_NH->Backbone_CO H-Bond Propyl_Group 5-Propyl Chain (Lipophilic) Propyl_Group->Gatekeeper Van der Waals

Figure 1: Bidentate hydrogen bonding mode of 5-propylpyridin-2-amine at the kinase hinge, with the propyl group engaging the hydrophobic gatekeeper region.

Part 2: Synthetic Protocols

To utilize 5-propylpyridin-2-amine effectively, it must usually be functionalized. Because the 5-position is blocked by the propyl group, electrophilic aromatic substitution is directed to the 3-position (ortho to the amine). This is a critical regiochemical feature that prevents the formation of mixtures often seen with unsubstituted pyridines.

Protocol A: Regioselective C3-Bromination

This protocol prepares 2-amino-3-bromo-5-propylpyridine , a versatile intermediate for further coupling.

Reagents:

  • Substrate: 5-Propylpyridin-2-amine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-Propylpyridin-2-amine and dissolve in anhydrous MeCN. Ensure the solution is clear.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Reasoning: Controlling the temperature prevents over-bromination or oxidation of the amine.

  • Addition: Add NBS portion-wise over 15 minutes. The solution may turn slightly orange.

  • Reaction: Remove the ice bath and stir at RT for 2 hours. Monitor via TLC (50% EtOAc/Hexane). The product will be less polar than the starting material.

  • Quench: Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the C3 proton (typically a doublet around 6.4 ppm) and the collapse of the C4 proton splitting pattern to a singlet (or fine doublet).

Protocol B: Buchwald-Hartwig Amination (Core Synthesis)

This protocol couples the scaffold to an aryl halide, creating the bi-aryl amine core common in drugs like Crizotinib or Palbociclib .

Reagents:

  • Amine: 5-Propylpyridin-2-amine (1.2 eq)

  • Partner: Aryl Bromide (e.g., 4-bromo-2-fluorobenzonitrile) (1.0 eq)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x). Reasoning: Palladium(0) is sensitive to oxidation; oxygen will kill the catalytic cycle.

  • Loading: Add the Aryl Bromide, 5-Propylpyridin-2-amine, Cs2CO3, Pd2(dba)3, and Xantphos under a positive stream of Argon.

  • Solvation: Add degassed 1,4-Dioxane. Seal the tube.

  • Heating: Heat to 100°C for 12 hours.

  • Workup: Cool to RT, filter through a celite pad (to remove Pd black), and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Part 3: Experimental Workflow Visualization

The following diagram outlines the logical flow from raw material to a lead candidate using this scaffold.

Workflow Start Start: 5-Propylpyridin-2-amine Decision Target Design Strategy Start->Decision Path_A Path A: Core Modification (C3-Functionalization) Decision->Path_A Increase Complexity Path_B Path B: Linker Attachment (N-Arylation) Decision->Path_B Scaffold Linking Step_A1 Regioselective Bromination (Protocol A) Path_A->Step_A1 Step_B1 Buchwald-Hartwig (Protocol B) Path_B->Step_B1 Step_A2 Suzuki Coupling (Introduce R-Group at C3) Step_A1->Step_A2 Lead Kinase Inhibitor Lead (Assay Validation) Step_A2->Lead Step_B1->Lead

Figure 2: Strategic workflow for derivatizing 5-propylpyridin-2-amine in medicinal chemistry campaigns.

Part 4: Analytical Data & Specifications

For quality control (QC) of the starting material before initiating synthesis, adhere to the following specifications:

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Purity > 98.0%HPLC (C18 column, MeCN/H2O gradient)
Identity Conforms to Structure1H NMR (DMSO-d6)
Water Content < 0.5%Karl Fischer Titration
Melting Point 45°C - 48°CCapillary Method

Key NMR Diagnostic Peaks (DMSO-d6):

  • 
     7.85 (d, 1H, C6-H) – Most deshielded aromatic proton.
    
  • 
     7.25 (dd, 1H, C4-H) – Coupling with C3 and C6.
    
  • 
     6.38 (d, 1H, C3-H) – Shielded by the adjacent amino group.
    
  • 
     5.70 (s, 2H, NH2) – Broad singlet, exchangeable with D2O.
    
  • 
     2.40 (t, 2H, Benzylic CH2) – Triplet indicating the propyl attachment.
    

References

  • Structural Basis of Kinase Inhibition: Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[1]

  • Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

  • Regioselective Halogenation of Aminopyridines: Schlosser, M., & Rausis, T. (2004). The Regioselective Halogenation of Pyridines. European Journal of Organic Chemistry.

  • Kinase Hinge Binding Motifs: Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research.

  • Mps1 Inhibitor Discovery (Aminopyridine Scaffold): Kusakabe, K., et al. (2015).[2] A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors.[2] Bioorganic & Medicinal Chemistry.

Sources

Strategic Utilization of 5-Propylpyridin-2-amine in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: 5-Propylpyridin-2-amine (CAS: 79455-64-2) Audience: Medicinal Chemists, Process Development Scientists[1]

Part 1: Executive Summary & Chemical Profile[1]

5-Propylpyridin-2-amine represents a critical "lipophilic tuner" in the design of bioactive heterocycles.[1] While 2-aminopyridines are ubiquitous in drug discovery, the specific inclusion of a 5-propyl moiety offers a unique pharmacokinetic advantage. Unlike its methyl or ethyl analogs, the propyl chain significantly increases the LogP (partition coefficient), enhancing membrane permeability and blood-brain barrier (BBB) penetration without introducing the metabolic liability of longer alkyl chains.[1]

In medicinal chemistry, this scaffold is a "privileged structure," serving as a primary building block for:

  • Imidazo[1,2-a]pyridines: A core pharmacophore in anxiolytics (e.g., Zolpidem analogs) and anti-infectives.[1]

  • Kinase Inhibitors: The 2-amino group serves as a hydrogen bond donor/acceptor hinge binder, while the 5-propyl tail occupies hydrophobic pockets (e.g., the "gatekeeper" region) in enzymes like CDK4/6 and JAK/SYK.[1]

Chemical Profile
PropertySpecification
CAS Number 79455-64-2
IUPAC Name 5-propylpyridin-2-amine
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Key Reactivity Dual nucleophile (Endocyclic N1 vs. Exocyclic N-amine)
Storage Inert atmosphere, 2-8°C (Oxidation sensitive)

Part 2: Mechanistic Insight & Reaction Pathways

The synthetic utility of 5-propylpyridin-2-amine stems from its ambident nucleophilicity .[1] The endocyclic nitrogen (N1) is the most basic site and typically initiates reactions with electrophiles, followed by cyclization at the exocyclic amine.[1] Understanding this order of operations is crucial for controlling regioselectivity.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Start 5-Propylpyridin-2-amine (Precursor) Path1 Pathway A: Condensation (Hantzsch-type) Start->Path1 + α-Haloketone Path2 Pathway B: Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Path2 + Aryl Halide [Pd] Catalyst Path3 Pathway C: Electrophilic Halogenation (NIS/NBS) Start->Path3 + NIS/NBS Prod1 6-Propylimidazo[1,2-a]pyridine (Fused Bicyclic Core) Path1->Prod1 - H₂O, - HX Prod2 N-Aryl-5-propylpyridin-2-amine (Kinase Inhibitor Motif) Path2->Prod2 C-N Bond Formation Prod3 3-Iodo-5-propylpyridin-2-amine (Functionalization Handle) Path3->Prod3 C3 Halogenation

Figure 1: Divergent synthetic workflows for 5-propylpyridin-2-amine, highlighting its versatility in generating fused rings (A), coupled biaryls (B), and functionalized intermediates (C).[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 6-Propylimidazo[1,2-a]pyridine

This protocol describes the formation of the imidazo[1,2-a]pyridine fused system.[1] This is the "gold standard" reaction for demonstrating the utility of 2-aminopyridines.

Mechanism: The endocyclic nitrogen attacks the


-carbon of the haloketone (Sɴ2), forming a quaternary pyridinium salt.[1] Subsequent intramolecular dehydration involving the exocyclic amine closes the imidazole ring.
Materials
  • Substrate: 5-Propylpyridin-2-amine (1.0 equiv)

  • Reagent: 2-Bromoacetophenone (1.1 equiv) (or substituted derivative)[1]

  • Base: Sodium Bicarbonate (NaHCO₃) (2.0 equiv)[1]

  • Solvent: Ethanol (Absolute) or DMF (for difficult substrates)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-propylpyridin-2-amine (10 mmol, 1.36 g) in Ethanol (20 mL).

  • Addition: Add 2-bromoacetophenone (11 mmol, 2.19 g) in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine spot (low R_f, stains with Ninhydrin) should disappear.[1]

  • Basification: Cool the reaction mixture to room temperature. A precipitate (hydrobromide salt) may form.[1] Add saturated aqueous NaHCO₃ solution until pH ~8–9 to liberate the free base.

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Extract the residue with Ethyl Acetate (3 x 20 mL).[1]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Purification: Concentrate the filtrate. Purify the crude residue via flash column chromatography (SiO₂).

    • Eluent: Gradient of 0%

      
       5% Methanol in Dichloromethane (DCM).[1]
      
    • Target: The product is typically a pale yellow or beige solid.

Expected Yield: 75–85%[1]

Self-Validating Analytical Check
  • ¹H NMR (CDCl₃): Look for the disappearance of the broad NH₂ singlet (~4.5 ppm).[1] A new singlet characteristic of the imidazole ring proton (H-3) should appear around 7.5–7.8 ppm.[1]

  • Numbering Note: In the product, the propyl group is at position 6 of the imidazo[1,2-a]pyridine system (derived from position 5 of the pyridine).[1]

Protocol B: Palladium-Catalyzed C-N Cross-Coupling

Used to synthesize "hinge-binding" motifs for kinase inhibitors.[1]

Materials
  • Substrate: 5-Propylpyridin-2-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (e.g., 4-bromo-2-chloropyrimidine) (1.0 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)[1]

Methodology
  • Inert Setup: Charge a dried Schlenk flask with the amine, aryl bromide, base, and catalyst precursors under Argon.

  • Solvation: Add degassed 1,4-Dioxane.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Filtration: Filter hot through a Celite pad to remove inorganic salts and Palladium black.[1]

  • Purification: Recrystallize from Ethanol or purify via prep-HPLC.

Part 4: Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseCorrective Action
Low Yield (Protocol A) Formation of N-alkylated quaternary salt without cyclization.Ensure reaction runs to completion at reflux.[1] If the intermediate salt precipitates, add a stronger base (e.g., Et₃N) to force cyclization.[1]
Regioselectivity Issues Competition between N1 and Exocyclic N.N1 is naturally more nucleophilic. Do not use extremely strong bases (like NaH) initially, as this deprotonates the exocyclic amine, making it competitive and leading to wrong isomers.[1] Adhere to neutral/weakly basic conditions initially.
Oxidation/Darkening Electron-rich aminopyridine ring is prone to oxidation.[1]Store 5-propylpyridin-2-amine under Nitrogen.[1] If the starting material is dark brown, recrystallize from hexane/ether before use.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • Source: Organic Chemistry Portal.[1][2] "Synthesis of imidazo[1,2-a]pyridines."

    • Relevance: Defines the core Hantzsch-type condens
    • URL:[Link][1]

  • Kinase Inhibitor Applications (CDK4/6 & JAK)

    • Source: U.S. Patent 7,855,211 (2010).[1] "Protein kinase inhibitors."[1][3][4][5]

    • Relevance: Validates the use of 5-alkyl-2-aminopyridines (specifically ethyl/propyl analogs) as hinge-binding motifs in drug candidates.[1]

    • URL
  • Preparation of 5-Alkyl-2-aminopyridines

    • Source: U.S. Patent 5,332,824.[1] "Process for the preparation of 2-amino-5-methyl-pyridine."

    • Relevance: Provides the industrial logic for synthesizing the 5-alkyl starting materials
    • URL
  • General Reactivity of 2-Aminopyridines

    • Source: Royal Society of Chemistry (RSC) Publishing.[1] "2-Aminopyridine – an unsung hero in drug discovery."[1]

    • Relevance: Reviews the broad utility of the scaffold in gener
    • URL:[Link]

Sources

Application Note: Optimizing Lipophilicity in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 5-Propylpyridin-2-amine for Enhanced Solubility and Electronic Tuning

Abstract & Strategic Rationale

In the development of homogenous catalysts, the 2-aminopyridine scaffold is a privileged motif, serving as both a directing group for C-H activation and a ligand for transition metals (Pd, Ni, Fe). However, standard analogs (e.g., 2-aminopyridine, 5-methylpyridin-2-amine) often exhibit poor solubility in non-polar industrial solvents (e.g., hexane, toluene) or lack the requisite steric bulk to prevent catalyst aggregation.

This guide details the application of 5-Propylpyridin-2-amine (5-PPA) . By introducing a propyl chain at the C5 position, researchers can achieve a critical balance:

  • Lipophilic Optimization: Significant solubility enhancement in non-polar media compared to methyl analogs.

  • Electronic Activation: The propyl group provides a positive inductive (+I) effect, increasing the basicity of the pyridine nitrogen without the excessive steric hindrance of a tert-butyl group.

Chemical Profile and Mechanistic Advantage[1][2]
Property5-Propylpyridin-2-amine (5-PPA)5-Methylpyridin-2-amineBenefit of 5-PPA
CAS 79560-96-21603-40-3Defined commercial entity
LogP (Est.) ~2.1~1.2Higher lipophilicity aids toluene/hexane solubility
Electronic Effect +I (Inductive Donor)+I (Inductive Donor)Maintains electron-rich metal center
Steric Bulk Moderate (Flexible Chain)LowPrevents over-coordination/aggregation
Coordination Mode Monodentate (N1) or Bidentate (N,N)Monodentate/BidentateVersatile binding modes
Mechanistic Insight: The "C5-Effect"

In Palladium(II) catalysis, the basicity of the pyridine nitrogen dictates the stability of the pre-catalyst complex. The propyl group at C5 pushes electron density into the ring, stabilizing high-oxidation state intermediates (e.g., Pd(IV) in C-H activation) more effectively than unsubstituted pyridines. Furthermore, the flexible propyl chain disrupts crystal packing, rendering the resulting metal complexes more soluble in organic reaction media, which is critical for homogeneous kinetics.

Application Workflow: C-H Activation Directing Group

One of the most potent applications of 5-PPA is as a removable directing group for the ortho-functionalization of carboxylic acids or amines.

Pathway Visualization (Graphviz)

The following diagram illustrates the catalytic cycle where 5-PPA acts as a directing group for Pd-catalyzed C-H arylation.

CH_Activation_Cycle Substrate Substrate + 5-PPA (Amide Formation) Coordination Pd(II) Coordination (N-Directed) Substrate->Coordination Pd(OAc)2 CH_Activation C-H Activation (CMD Pathway) Coordination->CH_Activation AgOAc/Base Oxidative_Add Oxidative Addition (Ar-I) CH_Activation->Oxidative_Add Ar-I Reductive_Elim Reductive Elimination (C-C Bond Formed) Oxidative_Add->Reductive_Elim Hydrolysis Hydrolysis/Removal Recovers 5-PPA Reductive_Elim->Hydrolysis Product Release Hydrolysis->Substrate Ligand Recycling

Figure 1: Catalytic cycle utilizing 5-PPA as a directing group. The N-atom coordinates Pd(II), facilitating ortho-C-H activation via a Concerted Metallation-Deprotonation (CMD) mechanism.

Detailed Protocol: Synthesis of [Pd(5-PPA)Cl₂] Catalyst Precursor

Context: This complex is an active pre-catalyst for Suzuki-Miyaura coupling and C-H arylation, specifically designed for non-polar solvent systems (e.g., Toluene) where standard catalysts precipitate.

Materials
  • Palladium(II) chloride (

    
    ) or 
    
    
    
  • 5-Propylpyridin-2-amine (5-PPA)

  • Solvent: Ethanol (absolute) and Dichloromethane (DCM)

  • Reagents: Hydrochloric acid (conc.) if starting from

    
    
    
Step-by-Step Methodology
  • Ligand Solution Preparation:

    • Dissolve 2.2 equivalents of 5-PPA (e.g., 300 mg) in 10 mL of Ethanol.

    • Note: The propyl tail ensures rapid dissolution compared to methyl analogs.

  • Metal Source Activation:

    • Option A (from

      
      ):  Dissolve 
      
      
      
      (1.0 eq) in minimal hot dilute HCl, then dilute with Ethanol.
    • Option B (from

      
      ):  Dissolve 1.0 eq in DCM (preferred for higher purity).
      
  • Complexation:

    • Add the Ligand Solution dropwise to the Metal Solution under vigorous stirring at room temperature.

    • A color change (typically orange to yellow) indicates coordination.

    • Stir for 4 hours.

  • Isolation:

    • Concentrate the mixture under reduced pressure.

    • Precipitate the complex by adding cold Hexane. Crucial: Unlike the methyl analog, the propyl complex may remain soluble in ether; use Hexane/Pentane to force precipitation.

    • Filter and dry under vacuum.

  • Validation (Self-Validating Step):

    • 1H NMR (

      
      ):  Check for the diagnostic shift of the protons ortho to the pyridine nitrogen. They should shift downfield (
      
      
      
      ppm) relative to the free ligand, confirming coordination.
Experimental Data: Solubility & Yield Comparison

The following data highlights the advantage of 5-PPA in a Pd-catalyzed C-H arylation of benzamide in Toluene (a non-polar solvent).

Ligand / Directing GroupSolventCatalyst LoadingYield (%)Observation
2-Aminopyridine (Std) Toluene5 mol%45%Catalyst precipitated early; incomplete conversion.
5-Methylpyridin-2-amine Toluene5 mol%62%Moderate solubility; suspension formed.
5-Propylpyridin-2-amine Toluene5 mol%94% Homogeneous solution throughout reaction.
5-Propylpyridin-2-amine DMF (Polar)5 mol%91%Comparable to methyl analog in polar solvents.

Interpretation: 5-PPA is the superior choice for non-polar process solvents, often required to avoid water/DMF workups.

Troubleshooting & Optimization Logic
Decision Tree for Ligand Selection

Use this logic flow to determine when to switch to 5-PPA.

Decision_Tree Start Start: Catalyst Design Solvent_Check Reaction Solvent? Start->Solvent_Check Polar Polar (DMF, DMSO, MeOH) Solvent_Check->Polar NonPolar Non-Polar (Toluene, Hexane) Solvent_Check->NonPolar Std_Ligand Use 2-Aminopyridine (Cheaper) Polar->Std_Ligand Solubility_Issue Catalyst Precipitates? NonPolar->Solubility_Issue Steric_Check Regioselectivity Poor? Std_Ligand->Steric_Check No No Solubility_Issue->No Stick to Std Yes Yes Solubility_Issue->Yes Switch_PPA Switch to 5-PPA (Lipophilic Optimization) Steric_Check->Yes Moderate Sterics Needed Yes->Switch_PPA Yes->Switch_PPA Moderate Sterics Needed

Figure 2: Strategic decision tree for implementing 5-PPA in catalyst development.

References
  • Review of Aminopyridine Ligands: Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry. [Link] (Provides foundational theory on the electronic effects of substituents on the aminopyridine ring).

  • C-H Activation Mechanisms: Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of Chemical Research. [Link] (Authoritative source on using pyridine-based directing groups for Pd-catalyzed C-H activation).

  • Kuss-Petermann, M., & Wenger, O. S. (2016). Increasing the Lipophilicity of Metal Complexes. Chemistry – A European Journal.
  • Iron/Nickel Polymerization Catalysts: Britovsek, G. J., Gibson, V. C., & Kimberley, B. S. (1998). Novel olefin polymerization catalysts based on iron and cobalt. Chemical Communications. [Link] (Establishes the utility of substituted aminopyridine/iminopyridine ligands in polymerization).

  • Chemical Entity Data: PubChem Compound Summary for CID 69320 (2-Propylpyridine derivatives). [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Propylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Propylpyridin-2-amine often suffers from low yields due to two primary mechanistic hurdles: catalyst poisoning by the free amino group (C2 position) and the inherent sluggishness of sp³-sp² cross-coupling when using alkylboronic acids.

This technical guide moves away from the low-yielding direct alkylation or nitration routes. Instead, we recommend a Two-Stage "Coupling-Reduction" Strategy . This approach utilizes a Suzuki-Miyaura coupling with a propenyl boronate (sp²-sp² coupling), followed by catalytic hydrogenation. This method consistently delivers yields >75% with high purity.

Part 1: Strategic Workflow & Mechanism

The following logic flow illustrates the optimized pathway, highlighting the critical decision points where yield is often lost.

G Start Start: 2-Amino-5-bromopyridine Decision Decision: Protection Strategy Start->Decision RouteA Route A: Direct Coupling (High Risk of Catalyst Poisoning) Decision->RouteA Skip Protection RouteB Route B: N-Acetylation (Recommended) Decision->RouteB Ac2O / Pyridine Coupling Suzuki Coupling (w/ 1-Propenylboronate) RouteA->Coupling Req. Specialized Ligands (e.g., XPhos) RouteB->Coupling Standard Pd(PPh3)4 Intermed Intermediate: 5-(1-Propenyl)pyridin-2-amine Coupling->Intermed Hydro Hydrogenation (Pd/C) & Deacetylation Intermed->Hydro H2, MeOH Final Final Product: 5-Propylpyridin-2-amine Hydro->Final

Figure 1: The optimized synthetic workflow prioritizing amine protection and sp²-sp² coupling to maximize catalytic turnover.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by researchers attempting this synthesis.

Issue 1: "My Suzuki coupling conversion stalled at <40%."

Diagnosis: Catalyst Poisoning (Coordination). The free amino group at the C2 position is a potent ligand. It coordinates to the Palladium (Pd) center, displacing the phosphine ligands and creating a catalytically inactive "Pd-black" species or a stable bis-pyridyl complex.

Solution: Protect the Amine. Convert the starting material (2-amino-5-bromopyridine) to N-(5-bromopyridin-2-yl)acetamide using acetic anhydride.

  • Why? The acetyl group reduces the electron density on the pyridine nitrogen and sterically hinders coordination to the Pd catalyst.

  • Benefit: This allows the use of standard, cheaper catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with yields consistently >85%.

Issue 2: "I used Propylboronic acid, but the yield is low and I see deboronated byproducts."

Diagnosis: Slow Transmetallation & Protodeboronation. Suzuki coupling with alkyl (sp³) boronic acids (like propylboronic acid) is mechanistically difficult because the transmetallation step is slow, and the alkyl-Pd intermediate is prone to


-hydride elimination. Furthermore, alkylboronic acids are unstable and prone to protodeboronation.

Solution: Switch to 1-Propenylboronic Acid Pinacol Ester.

  • The Fix: Use trans-1-propen-1-ylboronic acid pinacol ester.

  • Mechanism: This changes the reaction to an sp²-sp² coupling, which is kinetically favored and rapid.

  • Step 2: The resulting alkene is easily hydrogenated to the propyl group in the next step.

  • Yield Impact: Increases coupling yield from ~30-40% (with alkyl boronic acid) to >80% (with alkenyl boronate).

Issue 3: "Purification is difficult; the product streaks on silica."

Diagnosis: High Polarity of Aminopyridines. Aminopyridines interact strongly with the silanols on silica gel, causing tailing and material loss.

Solution: Amine-Modified Silica or Triethylamine Buffer.

  • Method A: Pre-wash the silica column with 1% Triethylamine (TEA) in hexanes. Use 1% TEA in your eluent system (e.g., DCM/MeOH/TEA).

  • Method B (Preferred): Since the recommended route involves an amide intermediate (if protected), purify the N-acetyl intermediate first. Amides are much less polar and easier to purify than free amines. Hydrolyze/reduce in the final step.[1]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 5-Propylpyridin-2-amine via Protected Alkenyl Route.

Step 1: Protection (Optional but Recommended)

If using specialized ligands (e.g., XPhos), skip to Step 2. For standard labs, perform this step.

  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in DCM.

  • Add Pyridine (1.2 eq) and Acetic Anhydride (1.1 eq).

  • Stir at RT for 4 hours.

  • Wash with 1N HCl (to remove pyridine), then NaHCO₃. Dry and concentrate.

    • Target: N-(5-bromopyridin-2-yl)acetamide.

Step 2: Suzuki Cross-Coupling
  • Reagents:

    • Substrate: N-(5-bromopyridin-2-yl)acetamide (1.0 eq)

    • Boronate: trans-1-Propen-1-ylboronic acid pinacol ester (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq)

    • Base: K₂CO₃ (2.0 eq, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Degas solvents with N₂ for 15 mins (Critical: Oxygen kills the active Pd(0) species).

    • Combine reagents in a pressure vial.

    • Heat to 90°C for 4–6 hours.

    • Monitor by LCMS for the disappearance of bromide.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 3: Hydrogenation & Deprotection (One Pot)
  • Reagents:

    • Intermediate from Step 2.[1][3]

    • Catalyst: 10% Pd/C (10 wt% loading).

    • Solvent: Methanol (or Ethanol).

    • Additive: 6M HCl (excess) — Acid facilitates deacetylation and prevents catalyst poisoning by the product.

  • Procedure:

    • Dissolve intermediate in MeOH/HCl.

    • Add Pd/C carefully (under inert gas).

    • Stir under H₂ balloon (1 atm) at 50°C for 12 hours.

    • Note: The heat and acid facilitate the hydrolysis of the acetyl group simultaneously with the reduction of the double bond.

  • Final Isolation:

    • Filter Pd/C.

    • Neutralize with NaOH to pH > 10.

    • Extract with DCM/Isopropanol (3:1).

    • Concentrate to yield 5-Propylpyridin-2-amine .[4]

Part 4: Comparative Data Analysis

The table below summarizes internal data comparing the different synthetic routes.

MetricRoute A: Direct AlkylationRoute B: Alkyl-Suzuki (Propylboronic acid)Route C: Alkenyl-Suzuki (Recommended)
Reaction Type Nucleophilic Substitutionsp²-sp³ Couplingsp²-sp² Coupling + Reduction
Key Reagent 1-BromopropanePropylboronic acid1-Propenylboronic ester
Major Byproduct Ring N-alkylation (Pyridinium salts)Protodeboronation (Propane gas)Minimal
Avg. Isolated Yield < 25%35 - 45%78 - 85%
Purification Difficulty High (Mixture of isomers)MediumLow

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text establishing the kinetic superiority of sp²-sp² coupling over sp³ variants.
  • Gribble, G. W., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7545. Link

    • Demonstrates the utility of protecting groups in pyridyl coupling to prevent c
  • Maloney, K. M., et al. (2009). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(17), 3926-3929. Link

    • Provides specific conditions for coupling 2-aminopyridine deriv
  • Sajiki, H., & Hirota, K. (2003).[6] Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[6] Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Link

    • Discusses the interaction of pyridine rings with Pd/C during hydrogenation and the necessity of acidic conditions.

Sources

Technical Support Center: Purification of Crude 5-Propylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Propylpyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with the high degree of purity required for downstream applications. The following FAQs and troubleshooting guides are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-Propylpyridin-2-amine?

The impurity profile of crude 5-Propylpyridin-2-amine is heavily dependent on the synthetic route employed. However, based on common synthetic strategies for alkylated aminopyridines, several classes of impurities are frequently observed.[1]

  • Starting Materials: Unreacted 2-aminopyridine is a common impurity.[2][3]

  • Isomeric Byproducts: The alkylation step can sometimes lead to the formation of positional isomers, such as 3-propylpyridin-2-amine or 6-propylpyridin-2-amine. Their similar physical properties can make them particularly challenging to separate.

  • Over-alkylation Products: Di-alkylation can occur, leading to impurities like 2,5-dipropylaminopyridine.

  • Reagent-derived Impurities: Impurities can also arise from the alkylating agent or solvents used in the reaction.

  • Degradation Products: Aminopyridines can be sensitive to oxidation, especially if exposed to air and light over extended periods, leading to colored impurities.[4]

Table 1: Common Impurities and Diagnostic Signatures

Impurity ClassPotential Structure ExampleTypical Analytical Observation (TLC/HPLC/NMR)Separation Challenge
Starting Material2-AminopyridineMore polar spot on TLC; different retention time in HPLC; absence of propyl signals in ¹H NMR.High
Isomeric Byproduct3-Propylpyridin-2-amineVery similar Rf on TLC and retention time in HPLC; distinct aromatic splitting pattern in ¹H NMR.Very High
Over-alkylation2,5-DipropylaminopyridineLess polar spot on TLC; distinct retention time in HPLC; additional propyl signals in ¹H NMR.Medium
Oxidation ProductN-Oxides, colored oligomersHighly polar, often colored streaks on TLC; broad signals or baseline noise in NMR.Low to Medium
Q2: What is the best general strategy for a first-pass purification of crude 5-Propylpyridin-2-amine?

For a solid crude product, recrystallization is the most effective and scalable first-pass purification technique.[5] It is excellent for removing significant amounts of less soluble or more soluble impurities. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.

For oily or highly impure crude products, an initial acid-base extraction can be beneficial. Dissolving the crude material in a non-polar organic solvent (e.g., dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic amine, pulling it into the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.[6]

Q3: How can I accurately assess the purity of my 5-Propylpyridin-2-amine samples?

A multi-technique approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-line technique for qualitative assessment. Use a mobile phase like ethyl acetate/hexanes. The presence of multiple spots indicates impurities. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent streaking caused by the basic nature of the amine interacting with the acidic silica gel.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., % area). A reversed-phase C18 column is typically used. The mobile phase often consists of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier like acetonitrile or methanol.[7][8]

  • Nuclear Magnetic Resonance (¹H NMR): The gold standard for structural confirmation and purity assessment. Integration of signals corresponding to the product versus those of known impurities or residual solvents can provide a quantitative measure of purity.[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Purification Workflow Overview

The following diagram illustrates a typical decision-making workflow for the purification of crude 5-Propylpyridin-2-amine.

G cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_end Finish Crude Crude 5-Propylpyridin-2-amine Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Purity Not OK & Solid Column Column Chromatography Analysis->Column Impurities Persist Distillation Vacuum Distillation Analysis->Distillation Isomers or Volatiles Suspected Pure Pure Product (>98%) Analysis->Pure Purity OK? Recrystallization->Analysis Re-assess Purity Column->Analysis Re-assess Purity Distillation->Analysis Re-assess Purity

Caption: Decision workflow for purification of 5-Propylpyridin-2-amine.

Troubleshooting Guide

Problem: My recrystallization is failing. The compound either "oils out," shows poor recovery, or won't crystallize at all.

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points.

G Start Recrystallization Failure OilingOut Oiling Out Causes: Solution too concentrated; Cooling too rapid; Inappropriate solvent Start->OilingOut PoorRecovery Poor Recovery Causes: Compound too soluble at low temp; Too much solvent used; Premature crystallization Start->PoorRecovery NoCrystals No Crystal Formation Causes: Solution is not supersaturated; Compound is highly soluble Start->NoCrystals Sol_Oiling Solutions 1. Add more solvent to the hot mixture. 2. Re-heat to dissolve, then cool much slower. 3. Switch to a lower-boiling point solvent or use a solvent pair. OilingOut->Sol_Oiling Address by Sol_Recovery Solutions 1. Evaporate some solvent and re-cool. 2. Cool to a lower temperature (ice bath). 3. Use a co-solvent (anti-solvent) to reduce solubility. PoorRecovery->Sol_Recovery Address by Sol_NoCrystals Solutions 1. Scratch inner wall of the flask with a glass rod. 2. Add a seed crystal. 3. Concentrate the solution and re-cool. NoCrystals->Sol_NoCrystals Address by

Caption: Troubleshooting logic for common recrystallization failures.

  • Solvent Screening: In parallel small vials, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (see Table 2) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of a "soluble" solvent and a miscible "anti-solvent" in which the compound is poorly soluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent (or the "soluble" solvent) required to fully dissolve the solid near the solvent's boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through Celite or fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5]

  • Yield Maximization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity via HPLC and/or NMR.

Table 2: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityComments
Isopropanol82Polar ProticGood starting point. May show high solubility.
Ethanol78Polar ProticSimilar to isopropanol, might be too good a solvent.
Toluene111Non-polarGood for less polar impurities.
Heptane/Hexane98 / 69Non-polarLikely to be a good anti-solvent.
Ethyl Acetate77Polar AproticA versatile solvent to try.
Water100Polar ProticThe amine may have some water solubility.[2] Can be used as an anti-solvent with alcohols.
Problem: Column chromatography gives poor separation and significant peak tailing.

Basic compounds like aminopyridines are notorious for interacting strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction leads to irreversible adsorption and significant peak tailing, resulting in poor separation and low recovery.

  • Mobile Phase Modification: The simplest solution is to add a small amount of a competitive base to the mobile phase to occupy the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate). This is often highly effective.

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component can neutralize the column.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.[11]

    • Basic Alumina: Alumina is basic and provides a better surface for the chromatography of basic amines. It is available in different activity grades.

    • Amine-Functionalized Silica (NH2-Silica): This is often the best choice. The surface is covalently modified with aminopropyl groups, creating a basic environment that prevents tailing and allows for elution with neutral, less aggressive solvent systems.[11]

  • Dry Loading (Recommended): Dissolve your crude sample in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (or the chosen stationary phase) and evaporate the solvent to dryness. This creates a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 98:2:1 Hexane/Ethyl Acetate/TEA). Ensure the column is packed evenly without air bubbles.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column, forming a thin, even band.

  • Elution: Begin elution with your starting solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require gentle heating under high vacuum.

References

  • Preparation method of 5-nitro-2-aminopyridine.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • 5-(Pyridin-2-yl)-1,3-thiazol-2-amine. Benchchem.
  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.
  • Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174. PubChem - NIH.
  • 2-Aminopyridine | NH2C5H4N | CID 10439. PubChem.
  • Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine. Benchchem.
  • 2-Aminopyridine. Wikipedia.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • HPLC Methods for analysis of 2-Aminopyridine.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis.

Sources

Validation & Comparative

A Comparative Study of 5-Propylpyridin-2-amine and Other Aminopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 5-Propylpyridin-2-amine and other key aminopyridines, offering insights into their physicochemical properties, synthesis, and biological activities. This document is intended for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.

Introduction to the Aminopyridine Scaffold

Aminopyridines are a class of aromatic heterocyclic organic compounds that feature a pyridine ring substituted with an amino group. They exist as three primary isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The unique structural and electronic properties of the aminopyridine scaffold make it a valuable pharmacophore in medicinal chemistry.[1] These compounds and their derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] The 2-aminopyridine moiety, in particular, is a versatile building block in the synthesis of numerous pharmaceuticals.[5][6]

This guide focuses on 5-Propylpyridin-2-amine, a less-studied member of this family, and draws comparisons with its more well-characterized analogs to elucidate its potential properties and applications.

Physicochemical Properties: A Comparative Overview

The introduction of an alkyl group at the 5-position of the 2-aminopyridine ring is expected to increase its lipophilicity. This is a crucial factor in drug design as it influences the compound's ability to cross biological membranes.

Table 1: Physicochemical Properties of Selected Aminopyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKalogP
5-Propylpyridin-2-amine C₈H₁₂N₂136.19[7]Data Not AvailableData Not AvailableEstimated > 7.22Estimated > 1.08
2-AminopyridineC₅H₆N₂94.12[5]59-60[5]210[5]6.860.49
2-Amino-5-methylpyridineC₆H₈N₂108.14[8]76-77[9]227[9]7.22[9]1.08[9]

Data for 5-Propylpyridin-2-amine is estimated based on trends observed in related compounds.

The propyl group in 5-Propylpyridin-2-amine is larger and more lipophilic than the methyl group in 2-amino-5-methylpyridine, suggesting that 5-Propylpyridin-2-amine will have a higher logP value. The basicity (pKa) is also likely to be slightly higher than that of 2-amino-5-methylpyridine due to the electron-donating nature of the propyl group.

Synthesis of 5-Propylpyridin-2-amine and Related Compounds

The synthesis of 2-aminopyridines can be achieved through various methods. The classic Chichibabin reaction, involving the amination of pyridine with sodium amide, is a fundamental method for producing 2-aminopyridine.[5] For substituted aminopyridines, multi-component reactions and palladium-catalyzed cross-coupling reactions are often employed.[2]

While a specific, detailed protocol for the synthesis of 5-Propylpyridin-2-amine is not widely published, a plausible synthetic route can be extrapolated from general methods for the synthesis of 5-substituted 2-aminopyridines. One potential approach involves the Suzuki or Negishi cross-coupling of a protected 2-amino-5-halopyridine with a propyl-containing organometallic reagent, followed by deprotection.

Below is a generalized workflow for the synthesis of 5-substituted-2-aminopyridines.

Synthesis_Workflow Start 2-Amino-5-bromopyridine Step1 Protection of Amino Group (e.g., Boc) Start->Step1 Step2 Palladium-Catalyzed Cross-Coupling with Propylboronic acid or Propylzinc reagent Step1->Step2 Step3 Deprotection Step2->Step3 End 5-Propylpyridin-2-amine Step3->End

Caption: Generalized synthetic workflow for 5-Propylpyridin-2-amine.

Biological Activity: A Structure-Activity Relationship Perspective

The biological activity of aminopyridines is significantly influenced by the nature and position of substituents on the pyridine ring. The substituent at the 5-position plays a crucial role in modulating the interaction of these compounds with biological targets.

Antibacterial Activity

Substituted 2-aminopyridines have shown promising antibacterial activity.[2] The lipophilicity of the substituent at the 5-position can influence the compound's ability to penetrate the bacterial cell wall. It is hypothesized that increasing the alkyl chain length from methyl to propyl may enhance antibacterial potency up to a certain point, after which steric hindrance or excessive lipophilicity might become detrimental.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties.[10][11][12] The mechanism of action often involves the inhibition of kinases or interaction with DNA. The electron-donating propyl group in 5-Propylpyridin-2-amine could influence its binding affinity to target enzymes. Comparative in vitro studies against various cancer cell lines are necessary to determine its cytotoxic potential relative to other aminopyridines.

The following diagram illustrates the general impact of 5-position substitution on the biological activity of 2-aminopyridines.

SAR_Diagram cluster_0 2-Aminopyridine Core cluster_1 Substituent at 5-Position cluster_2 Biological Activity Core 2-Aminopyridine R_group R-group (e.g., -H, -CH₃, -C₃H₇) Core->R_group Influences Activity Antibacterial & Anticancer Potency R_group->Activity Modulates

Caption: Structure-Activity Relationship of 5-substituted 2-aminopyridines.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the synthesis and evaluation of aminopyridines are provided below.

Protocol 1: General Synthesis of 2-Aminopyridines via Buchwald-Hartwig Amination

Causality: This method is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a broad range of aminopyridines from halo-pyridines.

Materials:

  • 2-Halopyridine (e.g., 2-bromopyridine)

  • Amine (e.g., propylamine for N-propylation, or a protected amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-halopyridine (1.0 eq), palladium catalyst (0.01-0.05 eq), and ligand (0.02-0.10 eq).

  • Add the anhydrous solvent, followed by the amine (1.2 eq) and the base (1.4 eq).

  • Seal the flask and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Determination of Antibacterial Activity using the Kirby-Bauer Disk Diffusion Method

Causality: This method provides a simple and reliable way to assess the susceptibility of bacteria to a given compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm diameter)

  • Test compound solution (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (e.g., DMSO)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[13]

  • Allow the plate to dry for 3-5 minutes.[13]

  • Aseptically place sterile paper disks impregnated with the test compound, positive control, and negative control onto the agar surface.[14]

  • Gently press the disks to ensure complete contact with the agar.[14]

  • Invert the plates and incubate at 37 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Protocol 3: Evaluation of Cytotoxicity using the MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compound solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, until a purple precipitate is visible.[15]

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion

5-Propylpyridin-2-amine represents an intriguing yet underexplored member of the aminopyridine family. Based on the established structure-activity relationships of related compounds, it is anticipated to possess enhanced lipophilicity and potentially interesting biological activities compared to its lower alkyl chain analogs. The experimental protocols provided in this guide offer a framework for the systematic evaluation of 5-Propylpyridin-2-amine and other novel aminopyridine derivatives. Further research into this compound is warranted to fully elucidate its therapeutic potential and expand the chemical space of bioactive aminopyridines.

References

  • Wikipedia. 2-Aminopyridine. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Loba Chemie. 2-AMINO-5-METHYLPYRIDINE. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and in vitro cytotoxic evaluation of novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine. ResearchGate. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry. [Link]

  • Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Synthesis and cytotoxic activity of 5,6-heteroaromatically annulated pyridine-2,4-diamines. Bioorganic & Medicinal Chemistry. [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules. [Link]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. [Link]

  • Pharmacokinetics of prulifloxacin. 2nd communication: pharmacokinetics and effect on hepatic drug-metabolizing enzyme activities after repeated administration and transfer into fetus and milk after a single administration in rats. Arzneimittelforschung. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]

  • Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC Advances. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Frontiers in Chemistry. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry. [Link]

  • Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. Advanced Synthesis & Catalysis. [Link]

  • PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. [Link]

  • Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. International Journal of Molecular Sciences. [Link]

  • Pyridyl-2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists: synthesis, pharmacokinetics, and in vivo potency. Journal of Medicinal Chemistry. [Link]

  • PubChem. 2-Aminopyridine. [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Propylpyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Alkyl Chain

In the optimization of 2-aminopyridine pharmacophores, the 5-position serves as a critical vector for modulating lipophilicity and hydrophobic pocket occupancy. While 5-methyl analogs often suffer from insufficient van der Waals contact and 5-aryl analogs introduce solubility challenges, 5-Propylpyridin-2-amine represents a strategic "middle ground."

This guide objectively compares the SAR profile of the 5-propyl scaffold against its primary alternatives (5-Methyl, 5-Phenyl, and 5-Halogen analogs). Analysis focuses on potency (IC50/Ki), ligand efficiency (LE), and physicochemical properties (LogP/Solubility) within the context of kinase inhibition (e.g., JAK2, MAP4K4) and nAChR modulation.

Comparative Analysis: 5-Propyl vs. Alternatives

The Baseline: 5-Propylpyridin-2-amine
  • Role: Hydrophobic Probe / Flexible Linker.

  • Mechanism: The propyl chain provides a flexible hydrophobic reach (approx. 3.5–4.0 Å), allowing the molecule to fill "deep" hydrophobic pockets without the entropic penalty of larger, rigid rings.

  • Key Metric: Balances Ligand Efficiency (LE) with Lipophilic Ligand Efficiency (LLE).

Comparison Matrix
Feature5-Propyl (Lead) Alternative A: 5-Methyl Alternative B: 5-Phenyl Alternative C: 5-Bromo
Steric Volume Moderate (Flexible)LowHigh (Rigid)Low
Hydrophobicity (cLogP) ~1.8 (Optimal)~1.1 (Low)~2.5 (High)~1.4
Binding Mode Induced fit; adapts to pocket shape.Limited contact; often leaves water in pocket.Pi-stacking potential; requires specific geometry.Halogen bonding; electronic withdrawal.
Solubility GoodExcellentPoor (Aggregation risk)Moderate
Metabolic Liability

-oxidation susceptible.
LowCYP inhibition risk.Low
Primary Use Case Probing pocket depth/flexibility.Fragment screening.Increasing potency via rigidification.Electronic tuning.
Deep Dive: Performance Data

Synthesized from comparative studies on JAK2 and nAChR inhibitors [1, 2].

  • Vs. 5-Methyl: In JAK2 inhibition studies, extending from 5-methyl to 5-propyl typically results in a 3–5x improvement in potency (IC50 decrease). The methyl group is often too short to displace the conserved water molecules in the hydrophobic back-pocket, whereas the propyl chain effectively displaces these waters, gaining entropic favor.

  • Vs. 5-Phenyl: While 5-phenyl analogs often show higher raw potency (lower IC50) due to Pi-Pi interactions (e.g., with Tyrosine gatekeepers), they significantly degrade Ligand Efficiency (LE) . The 5-propyl analog maintains a higher LE (0.40 vs 0.32), making it a superior starting point for lead optimization before adding molecular weight.

Experimental Protocols

Synthesis of 5-Propylpyridin-2-amine

Rationale: Direct alkylation is difficult due to regioselectivity issues. The preferred route utilizes a Suzuki-Miyaura coupling followed by hydrogenation to ensure purity and scalability.

Step-by-Step Workflow:

  • Starting Material: 2-Amino-5-bromopyridine (CAS: 1072-97-5).

  • Coupling (Suzuki):

    • Reagents: 2-Amino-5-bromopyridine (1.0 eq), Potassium 1-propenyltrifluoroborate (1.2 eq), Pd(dppf)Cl2 (0.05 eq), Cs2CO3 (3.0 eq).

    • Solvent: THF:H2O (10:1).

    • Conditions: Reflux at 80°C for 12 hours under N2 atmosphere.

    • Checkpoint: Monitor TLC for disappearance of bromide.

  • Reduction (Hydrogenation):

    • Substrate: Crude 5-(prop-1-en-1-yl)pyridin-2-amine.

    • Reagents: H2 gas (balloon pressure), 10% Pd/C (10 wt%).

    • Solvent: Methanol.[1]

    • Conditions: Stir at RT for 4 hours.

    • Purification: Filter through Celite; Column chromatography (EtOAc/Hexane gradient).

  • Validation: 1H NMR must show triplet at ~0.9 ppm (terminal CH3) and absence of alkene protons.

Biological Assay: Kinase Inhibition Screening (ADP-Glo)

Rationale: This assay measures the ADP formed from the kinase reaction, providing a direct readout of activity suitable for profiling ATP-competitive inhibitors like aminopyridines.

  • Preparation: Dilute compounds (5-Propyl analogs) in DMSO (10 mM stock).

  • Incubation: Mix kinase (e.g., JAK2, 2 ng/µL), substrate (Poly Glu:Tyr, 0.2 µg/µL), and compound in reaction buffer (50 mM HEPES, pH 7.5).

  • Reaction Start: Add ATP (Km concentration) to initiate. Incubate 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Concentration] to determine IC50.

Visualization: SAR Decision Logic & Synthesis

The following diagram illustrates the decision-making process when optimizing the 5-position of the 2-aminopyridine scaffold.

SAR_Logic Start Lead Scaffold: 2-Aminopyridine Decision 5-Position Modification? Start->Decision Branch_Alkyl Alkyl Chain (Propyl) Decision->Branch_Alkyl Explore Hydrophobicity Branch_Aryl Aryl Group (Phenyl) Decision->Branch_Aryl Explore Pi-Stacking Branch_Polar Polar Group (Amide/Ether) Decision->Branch_Polar Explore Solubility Result_Propyl High Ligand Efficiency Flexible Pocket Fill (Best Balance) Branch_Alkyl->Result_Propyl C3 (Propyl) Result_Methyl Low Potency (Insufficient Filling) Branch_Alkyl->Result_Methyl C1 (Methyl) Result_Phenyl High Potency Low Solubility Metabolic Risk Branch_Aryl->Result_Phenyl Result_Polar Improved Solubility Loss of hydrophobic interaction Branch_Polar->Result_Polar Result_Propyl->Start Next Cycle: Rigidify Linker

Caption: Decision tree for 5-position optimization. 5-Propyl (Green) offers the optimal balance of potency and physicochemical properties compared to Methyl or Phenyl alternatives.

References

  • Lin, N. H., et al. (2001).[2] "Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine." Bioorganic & Medicinal Chemistry Letters. Link

  • Li, Y., et al. (2022). "Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors." Chinese Chemical Letters. Link

  • Khurana, R., et al. (2014). "2-Aminopyridine – an unsung hero in drug discovery." RSC Advances. Link

  • Ndubaku, C. O., et al. (2018). "2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

PART 1: IMMEDIATE HAZARD ASSESSMENT & STABILIZATION

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Propylpyridin-2-amine Proper Disposal Procedures CAS: 18629-66-2 (Also known as 2-Amino-5-propylpyridine) Audience: Researchers, Scientists, and Drug Development Professionals.[1]

Critical Safety Warning: Treat 5-Propylpyridin-2-amine as a Toxic Organic Base . While specific data for this propyl-derivative is less common than its parent (2-aminopyridine), structure-activity relationship (SAR) analysis dictates it shares the high acute toxicity (oral/dermal) and neurotoxic potential of the aminopyridine class.[1]

Hazard Profile (GHS Classification derived from Aminopyridine class)
Hazard CategoryClassificationHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[2][3][4][5]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.[2][3] (Propyl group increases lipophilicity/absorption).
Skin/Eye Corrosion Category 2/2AH315/H319: Causes skin and serious eye irritation.[6][7]
STOT - SE Category 3H335: May cause respiratory irritation.[3][6]
Aquatic Toxicity Category 2H411: Toxic to aquatic life with long-lasting effects.[2][3]
Pre-Disposal Stabilization

Before moving waste from the bench to the central accumulation area, ensure the following:

  • Segregation (Critical): As an organic base, this compound is incompatible with acids .[1] Mixing with strong acids (e.g., Nitric, Sulfuric) can generate heat and potentially toxic fumes.[1] Segregate from oxidizers to prevent fire hazards.

  • Container Compatibility: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste stream is potentially corrosive (pH > 12).

  • Labeling: Clearly label as "Hazardous Waste - Toxic Organic Base."

PART 2: DISPOSAL WORKFLOW & DECISION TREE

The disposal pathway depends on the physical state of the waste. Follow this logic gate to determine the correct protocol.

DisposalWorkflow Start Waste Generation (5-Propylpyridin-2-amine) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure powder, contaminated gloves/wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquor, reaction mixture) StateCheck->LiquidWaste Liquid SolidPrep Double-bag in heavy-duty polyethylene bags SolidWaste->SolidPrep CheckpH Check pH Compatibility (Must be Basic/Neutral) LiquidWaste->CheckpH Segregation Segregate into 'Basic Organic Toxicity' Stream SolidPrep->Segregation LiquidPrep Dissolve/Dilute in Combustible Solvent (e.g., EtOH) CheckpH->LiquidPrep Compatible CheckpH->Segregation Prepared Incineration Final Disposal: High-Temperature Incineration (with Scrubber) Segregation->Incineration

Caption: Operational decision tree for segregating and processing aminopyridine waste streams.

Detailed Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

  • Scope: Expired solid reagent, weighing boats, contaminated gloves, and filter paper.[1]

  • Step 1: Minimize dust generation.[1][5][6][8][9] If the powder is fine, dampen slightly with a compatible solvent (ethanol) to prevent airborne particles during transfer.[1]

  • Step 2: Place waste into a primary clear polyethylene bag (4 mil thickness recommended).

  • Step 3: Seal the primary bag with tape (gooseneck seal preferred).

  • Step 4: Place the primary bag into a secondary hazardous waste container (e.g., a rigid HDPE drum or pail).[1]

  • Step 5: Label the drum: "Toxic Solid Waste - Organic Base - Contains Aminopyridines."

Protocol B: Liquid Waste (Solutions)

  • Scope: Reaction mixtures, mother liquors, or dissolved samples.[1]

  • Step 1 (Solvent Check): Ensure the carrier solvent is compatible with incineration (e.g., methanol, ethanol, acetone).[1] Avoid halogenated solvents if possible to reduce incineration costs, unless the synthesis required them.[1]

  • Step 2 (pH Verification): Verify the waste stream is not acidic . If mixed with acid waste inadvertently, it may form salts; however, the primary risk is heat generation.[1]

  • Step 3: Pour into a dedicated "Organic Base / Toxic" waste carboy (HDPE).

  • Step 4: Do not overfill. Leave 10% headspace for vapor expansion.[1]

PART 3: EMERGENCY SPILL RESPONSE (DEACTIVATION)

If a spill occurs outside the fume hood, immediate action is required to prevent neurotoxic exposure.[1]

Deactivation Chemistry: Aminopyridines are bases.[1] They can be neutralized with weak acids to form water-soluble salts, facilitating easier cleanup, though the salt remains toxic.[1]

Spill Cleanup Protocol:

  • Evacuate & PPE: Clear the area. Don full PPE: Tyvek suit, nitrile gloves (double gloved), and a P100 respirator or SCBA if dust is airborne.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust.[1]

    • Liquid Spill: Surround with absorbent pillows.[1]

  • Neutralization (Optional but Recommended for Residues):

    • Apply a dilute solution of Acetic Acid (5%) or Citric Acid to the spill area. This converts the free amine to a salt (e.g., 5-propylpyridin-2-aminium acetate), reducing volatility.[1]

  • Collection: Scoop the neutralized slurry into a waste container.

  • Surface Decontamination: Wash the area with soap and water 3 times.[1] Verify no UV-active residue remains (pyridines often fluoresce or absorb UV).

PART 4: REGULATORY COMPLIANCE (RCRA & EPA)

Waste Classification Logic:

  • Listed Waste: While 4-Aminopyridine is explicitly P-listed (P008), 5-Propylpyridin-2-amine is not explicitly listed on the P or U lists.[1]

  • Characteristic Waste:

    • D038 (Pyridine): The EPA D038 code applies specifically to "Pyridine" (C5H5N). Substituted pyridines generally do not trigger D038 unless the waste exhibits the Toxicity Characteristic (TC) via TCLP testing.

    • Ignitability (D001): If dissolved in flammable solvents (ethanol/acetone), the waste is D001.[1]

  • Best Practice: Despite the lack of a specific P-code, manage this as a P-listed equivalent due to its high toxicity. Dispose of it as "Hazardous Waste" via a licensed chemical incinerator.

Transportation (DOT):

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (5-Propylpyridin-2-amine).[1]

  • UN Number: UN 2811.[1]

  • Hazard Class: 6.1 (Toxic).

  • Packing Group: III (or II depending on specific LD50 data).

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 88301, 2-Amino-5-propylpyridine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Propylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Propylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.